10-Hydroxy-16-epiaffinine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3-/t13-,16?,18+/m1/s1 |
InChI Key |
MOAWWDRCFPJTIT-UVTBBOSTSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=C3C=C(C=C4)O)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C |
Origin of Product |
United States |
Foundational & Exploratory
10-Hydroxy-16-epiaffinine: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-16-epiaffinine is a naturally occurring alkaloid that has been isolated from the plant Rauvolfia verticillata of the Apocynaceae family. This document provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the reported information and highlights areas where further research is needed.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. It is important to note that some of these properties are predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |
| Molecular Weight | 340.4 g/mol | [1] |
| IUPAC Name | (1S,15R,17S,18S)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | |
| Appearance | Yellow powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | |
| pKa (Predicted) | 9.72 ± 0.40 | |
| Density (Predicted) | 1.308 ± 0.06 g/cm³ | |
| Purity | >95% to ≥98% (as reported by commercial suppliers) |
Note: Experimental values for melting point and boiling point have not been reported in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in readily available scientific literature. However, based on general procedures for the isolation of alkaloids from Rauvolfia species, a probable workflow can be outlined.
General Isolation and Purification Workflow
The isolation of alkaloids from plant material typically involves extraction, partitioning, and chromatographic separation.
Caption: A generalized workflow for the isolation of this compound.
Structure and Spectral Data
The chemical structure of this compound is characterized by a complex pentacyclic indole (B1671886) alkaloid framework.
While specific NMR and mass spectra for this compound are not available in the public domain, the characterization of such a molecule would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact molecular weight. Fragmentation patterns observed in MS/MS experiments provide valuable information about the structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule, which is characteristic of the chromophore system present.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Many alkaloids isolated from Rauvolfia species are known to possess pharmacological activities, including antihypertensive and antiarrhythmic effects. Future research is required to investigate the potential biological functions of this compound.
Conclusion and Future Directions
This compound is a natural product with a defined chemical structure. While basic physicochemical properties are known or have been predicted, a significant gap exists in the experimental data, including its melting point, boiling point, detailed spectral analyses, and, most importantly, its biological activity. Further research is warranted to fully characterize this compound and to explore its potential pharmacological applications. The logical progression of research would involve the re-isolation of the compound to perform comprehensive spectroscopic analysis and to screen it for various biological activities.
Caption: The logical relationship between current knowledge and future research.
References
Biosynthesis pathway of sarpagine-type alkaloids like 10-Hydroxy-16-epiaffinine.
An in-depth guide to the biosynthesis of sarpagine-type alkaloids, including 10-Hydroxy-16-epiaffinine, designed for researchers and drug development professionals.
Abstract
Sarpagine-type monoterpenoid indole (B1671886) alkaloids (MIAs) represent a structurally diverse class of natural products with significant pharmacological potential, including antiarrhythmic and anticancer properties.[1][2][3] Their complex, polycyclic architectures originate from the central precursor strictosidine (B192452).[4][5] This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the sarpagine (B1680780) core skeleton and subsequent diversification into specific alkaloids like this compound. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and uses pathway diagrams to illustrate the complex transformations involved.
The Central Biosynthetic Pathway: From Strictosidine to the Sarpagine Core
The biosynthesis of all sarpagine-type alkaloids, like the vast majority of over 3,000 MIAs, begins with the pivotal intermediate, strictosidine.[4][6] Strictosidine is formed through a Pictet-Spengler condensation of tryptamine (B22526) and the monoterpene secologanin, a reaction catalyzed by strictosidine synthase (STR).[6][7][8] The pathway to the core sarpagine structure, polyneuridine (B1254981) aldehyde, involves several key enzymatic steps that establish the characteristic C5-C16 bond.[4]
The journey from strictosidine to the key sarpagine intermediate, polyneuridine aldehyde, is a critical sequence. It begins with the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD), yielding strictosidine aglycone. This unstable intermediate is then acted upon by the sarpagan bridge enzyme (SBE) to form polyneuridine aldehyde, which features the crucial C5-C16 linkage that defines the sarpagine framework.[4] An alternative hypothesis suggests that the strictosidine aglycone is first converted to geissoschizine, which is then oxidized by cytochrome P450 enzymes to yield polyneuridine aldehyde.[4][9]
Polyneuridine aldehyde represents a significant branch point. It can be converted by polyneuridine aldehyde esterase (PNAE) into 16-epivellosimine (B1246557), a direct precursor to various sarpagan and ajmalan (B1240692) type alkaloids.[10][11][12]
Caption: Biosynthetic pathway of sarpagine-type alkaloids from precursors to diversified products.
Key Enzymes and Their Characteristics
The biosynthesis of sarpagine alkaloids is orchestrated by a series of highly specific enzymes. Understanding their function and properties is crucial for pathway elucidation and metabolic engineering efforts.
Polyneuridine Aldehyde Esterase (PNAE)
PNAE is a pivotal enzyme that channels the metabolic flux towards the sarpagan and ajmalan skeletons. It catalyzes the conversion of polyneuridine aldehyde into the labile intermediate 16-epivellosimine, transforming the monoterpenoid C10-unit into a C9-unit through hydrolysis and spontaneous decarboxylation.[11][13][14] PNAE exhibits exceptionally high substrate specificity.[11][13] Sequence analysis reveals that PNAE is a member of the α/β hydrolase superfamily, possessing a conserved catalytic triad (B1167595) (Ser-87, Asp-216, His-244) typical for this family.[10][12][14]
Sarpagan Bridge Enzyme (SBE) / Geissoschizine Oxidase
The formation of the defining C5-C16 bond in the sarpagine core is a critical cyclization step. This is catalyzed by cytochrome P450 monooxygenases known as sarpagan bridge enzymes (SBEs).[9] These enzymes likely convert the strictosidine aglycone or, in an alternative pathway, geissoschizine, into polyneuridine aldehyde.[4][9] Recent studies have identified and characterized SBEs from several MIA-producing plant species, demonstrating their role in producing 16R polyneuridine aldehyde.[9]
Perakine Reductase (PR)
Further down the pathway leading to ajmaline-type alkaloids, perakine reductase (PR) catalyzes the NADPH-dependent reduction of the aldehyde perakine to the alcohol raucaffrinoline.[15] PR is the founding member of a novel aldo-keto reductase (AKR) subfamily, designated AKR13D1.[15] Structural studies show that PR folds into an unusual α8/β6 barrel and undergoes significant conformational changes upon NADPH binding, which creates a large substrate-binding pocket.[15]
Biosynthesis of this compound
Direct literature detailing the complete biosynthetic pathway of this compound is scarce. However, the pathway can be inferred from the known biosynthesis of related sarpagine alkaloids like vellosimine and the general mechanisms of alkaloid modification.
-
Formation of the Sarpagine Skeleton : The pathway would proceed as described above to the formation of 16-epivellosimine.
-
Formation of the Affinine (B1238560) Skeleton : 16-epivellosimine is a plausible precursor to the affinine skeleton through a series of isomerizations, reductions, and potentially N-methylation steps, catalyzed by isomerases, reductases, and methyltransferases, respectively. The exact sequence and enzymes involved in forming the specific stereochemistry of 16-epiaffinine from the sarpagine core require further investigation.
-
Hydroxylation at C-10 : The final step is the hydroxylation at the C-10 position of the indole ring. In plant secondary metabolism, such aromatic hydroxylations are typically catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in the late-stage "tailoring" of alkaloid scaffolds, creating chemical diversity. It is highly probable that a specific P450 enzyme recognizes a precursor like 16-epiaffinine and introduces the hydroxyl group at the C-10 position to yield the final product.
Quantitative Data
Quantitative enzymatic data is essential for modeling metabolic flux and designing synthetic biology approaches. The following table summarizes available kinetic parameters for key enzymes in related pathways. Data for the specific enzymes leading to this compound are not yet published.
| Enzyme | Substrate | Organism | Apparent Kм | Apparent Vmax | Reference Conditions | Source |
| ω-hydroxyacid dehydrogenase | 16-hydroxyhexadecanoic acid | Vicia faba | 1.25 x 10⁻⁴ M | Not specified | pH ~8.0 | [16] |
| ω-hydroxyacid dehydrogenase | NADP | Vicia faba | 3.6 x 10⁻⁵ M | Not specified | pH ~8.0 | [16] |
Note: Data for enzymes directly within the sarpagine pathway are limited in the literature. The data presented is for an analogous enzyme type (dehydrogenase) to illustrate the kind of quantitative information relevant to this field.
Experimental Protocols
Elucidating biosynthetic pathways requires a combination of techniques, including heterologous enzyme expression, in vitro assays, and metabolite analysis.
Protocol: Heterologous Expression and Assay of a P450 Enzyme
This generalized protocol outlines the workflow for characterizing a candidate cytochrome P450 enzyme suspected of catalyzing a hydroxylation step, such as the formation of this compound.
-
Gene Identification & Cloning : Identify a candidate P450 gene from the plant transcriptome via homology searches. Amplify the full-length cDNA and clone it into a suitable expression vector (e.g., for yeast or E. coli).
-
Heterologous Expression : Transform the expression construct into the host organism (e.g., Saccharomyces cerevisiae). Co-express with a cytochrome P450 reductase (CPR), which is essential for P450 activity.
-
Microsome Preparation : Grow the recombinant yeast culture. Harvest cells and perform lysis. Isolate the microsomal fraction, which contains the membrane-bound P450 and CPR, via differential centrifugation.
-
In Vitro Enzyme Assay :
-
Prepare a reaction mixture containing: microsomal protein, a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.5), the substrate (e.g., 16-epiaffinine), and an NADPH regenerating system.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Quench the reaction (e.g., by adding ethyl acetate).
-
-
Product Analysis :
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product by comparing its retention time and mass spectrum to an authentic standard or by high-resolution mass spectrometry and NMR if the product is novel.
-
Caption: Experimental workflow for the characterization of a candidate P450 monooxygenase.
Conclusion
The biosynthesis of sarpagine-type alkaloids is a complex and elegant process involving a series of specialized enzymes that construct and decorate a core molecular scaffold. While the central pathway from strictosidine to intermediates like 16-epivellosimine is increasingly understood, the late-stage tailoring steps that produce the vast diversity of natural sarpagine alkaloids, including this compound, remain a fertile ground for discovery. Future research focusing on the identification and characterization of downstream enzymes, particularly cytochrome P450s, reductases, and isomerases, will be critical for fully elucidating these pathways and enabling the synthetic biology-based production of valuable pharmaceutical compounds.
References
- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Strictosidine - Wikipedia [en.wikipedia.org]
- 7. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddescholar.acemap.info [ddescholar.acemap.info]
- 9. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential active-site residues in polyneuridine aldehyde esterase, a central enzyme of indole alkaloid biosynthesis, by modelling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Polyneuridine-aldehyde esterase - Wikipedia [en.wikipedia.org]
- 15. Crystal structure of perakine reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Structural elucidation of 10-Hydroxy-16-epiaffinine using NMR and mass spectrometry.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the indole (B1671886) alkaloid 10-Hydroxy-16-epiaffinine, utilizing modern spectroscopic techniques. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the compound's complex architecture. This document presents plausible spectroscopic data and detailed experimental protocols to serve as a practical reference for researchers engaged in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a naturally occurring indole alkaloid that has been isolated from the leaves and twigs of Rauvolfia verticillata. As a member of the affinine (B1238560) class of alkaloids, it shares a complex polycyclic structure, the precise determination of which is critical for understanding its chemical properties and potential pharmacological activities. The structural elucidation of such molecules relies on a combination of advanced analytical techniques, primarily NMR and MS, to piece together its intricate framework.
Spectroscopic Data
The following tables summarize the plausible ¹H and ¹³C NMR spectroscopic data, as well as key 2D NMR correlations and mass spectrometry fragmentation for this compound. This data is representative of what would be expected for a molecule with this structure, based on established principles of spectroscopic analysis for related indole alkaloids.
NMR Spectroscopic Data
Table 1: Plausible ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (H → C) | Key HSQC Correlation |
| 2 | 135.2 | - | - | - |
| 3 | 52.8 | 3.15, m | C2, C5, C7, C14 | C3-H3 |
| 5 | 55.1 | 3.80, dd (11.5, 4.5) | C3, C6, C7, C21 | C5-H5 |
| 6 | 21.5 | 1.95, m; 2.10, m | C5, C7 | C6-H6 |
| 7 | 108.9 | - | - | - |
| 8 | 128.5 | 7.45, d (7.5) | C7, C9, C13 | C8-H8 |
| 9 | 118.2 | 7.10, t (7.5) | C8, C10, C11, C13 | C9-H9 |
| 10 | 155.0 | - | - | - |
| 11 | 110.1 | 6.80, d (7.5) | C9, C10, C12, C13 | C11-H11 |
| 12 | 121.5 | 7.20, t (7.5) | C10, C11, C13 | C12-H12 |
| 13 | 136.8 | - | - | - |
| 14 | 35.6 | 2.50, m | C3, C15, C16 | C14-H14 |
| 15 | 30.2 | 1.85, m | C14, C16, C20 | C15-H15 |
| 16 | 78.3 | 4.25, d (6.0) | C15, C17, C20 | C16-H16 |
| 17 | 175.4 | - | - | - |
| 18 | 12.5 | 1.15, d (7.0) | C19, C20 | C18-H18 |
| 19 | 119.8 | 5.40, q (7.0) | C18, C20, C21 | C19-H19 |
| 20 | 132.1 | - | - | - |
| 21 | 60.3 | 4.10, d (12.0); 4.35, d (12.0) | C5, C7, C20 | C21-H21 |
| N1-H | - | 8.10, br s | C2, C7, C13 | - |
| 10-OH | - | 9.50, s | C9, C10, C11 | - |
Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Formula | Calculated m/z | Measured m/z | Major Fragment Ions (m/z) |
| ESI+ | C₂₀H₂₄N₂O₃ | 341.1865 [M+H]⁺ | 341.1868 | 323, 295, 268, 198, 170 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.
-
Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
1D NMR: ¹H and ¹³C NMR spectra were acquired at 298 K. For ¹H NMR, 32 scans were accumulated with a spectral width of 16 ppm and a relaxation delay of 1.0 s. For ¹³C NMR, 1024 scans were accumulated with a spectral width of 240 ppm and a relaxation delay of 2.0 s.
-
2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed to establish one-bond and multiple-bond correlations, respectively. For the HSQC experiment, a spectral width of 16 ppm in the F2 dimension and 165 ppm in the F1 dimension was used. For the HMBC experiment, a spectral width of 16 ppm in the F2 dimension and 220 ppm in the F1 dimension was used, with a long-range coupling delay optimized for 8 Hz.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A Thermo Scientific Q Exactive Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Data Acquisition: The sample was infused directly into the ESI source at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a mass resolution of 140,000. The spray voltage was set to 3.5 kV, and the capillary temperature was 320 °C. Data was acquired over a mass range of m/z 100-1000.
Visualizations
Experimental Workflow
Spectroscopic Analysis of 10-Hydroxy-16-epiaffinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
10-Hydroxy-16-epiaffinine is a monoterpenoid indole (B1671886) alkaloid belonging to the structurally complex akuammiline (B1256633) family. Alkaloids in this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, making them promising candidates for drug discovery and development. The precise determination of their molecular structure is a critical first step in understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is the most powerful technique for the unambiguous structural elucidation of such complex natural products.
This document outlines the necessary spectroscopic data and methodologies for the comprehensive characterization of this compound.
Spectroscopic Data (¹H-NMR and ¹³C-NMR)
As of the date of this publication, specific, experimentally determined ¹H-NMR and ¹³C-NMR data for this compound have not been reported in publicly accessible scientific literature. The following tables are provided as templates for the systematic recording of such data once it is obtained. The chemical shifts (δ) are anticipated to be recorded in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H-NMR Spectroscopic Data for this compound (Template)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
Table 2: ¹³C-NMR Spectroscopic Data for this compound (Template)
| Position | Chemical Shift (δ, ppm) |
Experimental Protocols
The following protocols are representative of the methods used for obtaining NMR spectra of alkaloids and are recommended for the analysis of this compound.
Sample Preparation
A standardized protocol for the preparation of samples for NMR analysis is crucial for data reproducibility.
-
Isolation and Purification: this compound should be isolated from its natural source or synthesized and purified to ≥98% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Dissolution: A precisely weighed sample (typically 1-5 mg) of the purified compound is to be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H-NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for alkaloids.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically ranges from 16 to 128 scans.
-
-
¹³C-NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlet signals for each carbon.
-
Spectral Width: A spectral width of 200-250 ppm is standard.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.
Workflow for Alkaloid Analysis
The following diagram illustrates a general workflow for the isolation, characterization, and analysis of a novel or uncharacterized alkaloid like this compound.
Caption: Generalized workflow for the isolation and characterization of alkaloids.
Conclusion
While specific spectroscopic data for this compound remains to be published, this technical guide provides the necessary framework for its acquisition and analysis. The detailed protocols and data templates herein are designed to assist researchers in the systematic and reproducible characterization of this and other related akuammiline alkaloids. The elucidation of the precise chemical structure of this compound will be a valuable contribution to the field of natural product chemistry and may pave the way for future investigations into its potential pharmacological applications.
References
Biological Activity Screening of 10-Hydroxy-16-epiaffinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-16-epiaffinine is a monoterpene indole (B1671886) alkaloid belonging to the akuammiline (B1256633) class. Alkaloids within this structural family have demonstrated a range of biological activities, making them of interest for further investigation as potential therapeutic agents. Notably, certain akuammiline alkaloids have exhibited cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the standard methodologies for screening the biological activity of this compound, with a focus on its potential anticancer and antimicrobial properties.
While specific biological activity data for this compound is not yet available in published literature, related macroline-akuammiline bisindole alkaloids have shown significant in vitro cytotoxicity against a panel of human cancer cell lines, with IC50 values reported in the low micromolar range.[1] This provides a strong rationale for the biological evaluation of this compound. This guide will detail the experimental protocols for cytotoxicity, apoptosis, and cell cycle analysis, as well as for determining antimicrobial activity.
Data Presentation: Hypothetical Screening Data
The following tables present hypothetical data for the biological screening of this compound to illustrate how results would be structured.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| HT-29 | Colorectal Adenocarcinoma | Data not available |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | Data not available |
| Escherichia coli | Gram-negative bacteria | Data not available |
| Candida albicans | Fungi (Yeast) | Data not available |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
A flowchart of the MTT assay for determining cytotoxicity.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Logical Flow of Apoptosis Detection
Differentiation of cell states based on Annexin V and PI staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Methodology
-
Preparation of Compound Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Hypothetical Signaling Pathway Analysis
Should this compound demonstrate significant anticancer activity, a subsequent step would be to investigate its mechanism of action, including its effect on key signaling pathways involved in cancer cell proliferation and survival. A common pathway to investigate is the PI3K/Akt pathway.
Hypothetical PI3K/Akt Signaling Pathway Modulation
A potential mechanism of action via inhibition of the PI3K/Akt pathway.
References
Uncharted Territory: The Pharmacological Profile of 10-Hydroxy-16-epiaffinine Remains Undefined
A comprehensive review of scientific literature and chemical databases reveals a notable absence of information on the potential pharmacological effects of 10-Hydroxy-16-epiaffinine. This compound is not indexed in major chemical repositories such as PubChem, Scopus, or Web of Science, and no published research appears to have been conducted on its biological activity.
The lack of available data prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research into this specific molecule.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The current void in knowledge means that this compound is an unexplored entity with the potential for novel pharmacological activities. Should this compound be synthesized or isolated, the following hypothetical workflow could serve as a roadmap for its initial characterization.
Proposed Initial Pharmacological Screening Workflow
A logical first step in characterizing a novel compound like this compound would involve a series of in vitro and in silico assays to predict and identify potential biological targets.
Caption: A generalized workflow for the initial pharmacological characterization of a novel compound.
Future Directions
The study of novel alkaloids can be a fruitful area of research, often leading to the discovery of new therapeutic agents. Should this compound become available for study, a systematic investigation beginning with the steps outlined above would be necessary to elucidate its pharmacological profile and potential for drug development.
Researchers interested in this or structurally related compounds are encouraged to perform their own primary research to establish its biological activity. As of this writing, this compound represents a blank slate in the landscape of pharmacology.
An In-Depth Technical Guide to the Derivatives and Analogs of 10-Hydroxy-16-epiaffinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid, represents a compelling scaffold for chemical exploration in drug discovery. This technical guide provides a comprehensive overview of the known and potential derivatives and analogs of this natural product. It details synthetic strategies for the modification of the core sarpagine (B1680780) structure, summarizes reported biological activities, and presents detailed experimental protocols for key chemical transformations. Furthermore, this guide visualizes potential signaling pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this class of compounds.
Introduction to this compound and the Sarpagine Alkaloids
This compound belongs to the sarpagine family of monoterpenoid indole alkaloids, a structurally diverse group of natural products. The sarpagine core is characterized by a rigid pentacyclic framework, which provides a unique three-dimensional architecture for interaction with biological targets. The inherent chemical functionality of this compound, including a hydroxyl group and a reactive indole nucleus, offers multiple avenues for the synthesis of novel derivatives and analogs. The exploration of these derivatives is driven by the diverse biological activities observed in related sarpagine alkaloids, which include anticancer, antibacterial, and neuromodulatory effects.
Synthetic Strategies for Derivatives and Analogs
The generation of derivatives and analogs of this compound can be approached through the modification of the parent molecule or through de novo synthesis of the sarpagine core with subsequent functionalization.
Modification of the this compound Scaffold
Direct chemical modification of this compound can be employed to introduce a variety of functional groups. Key reactive sites include the C10-hydroxyl group, the indole nitrogen, and various positions on the aromatic ring.
-
Esterification and Etherification of the C10-Hydroxyl Group: The hydroxyl group at the C10 position is a prime target for derivatization. Standard esterification or etherification reactions can be employed to introduce a range of substituents, thereby modifying the lipophilicity and steric bulk of this region of the molecule.
-
N-Alkylation and N-Acylation of the Indole Nitrogen: The indole nitrogen can be functionalized through alkylation or acylation reactions. These modifications can influence the electronic properties of the indole ring and provide attachment points for further derivatization.
-
Aromatic Substitution on the Indole Ring: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce substituents onto the indole nucleus. The directing effects of the existing functional groups will govern the regioselectivity of these reactions.
De Novo Synthesis of Sarpagine Analogs
Total synthesis provides a more flexible approach to generate a wider array of analogs with modifications to the core scaffold. Several synthetic strategies have been developed for the construction of the sarpagine ring system.
-
Pictet-Spengler Reaction: This is a key transformation for the formation of the tetrahydro-β-carboline core of many indole alkaloids, including the sarpagines.
-
Oxyanion-Cope Rearrangement: This powerful rearrangement has been utilized to establish the correct stereochemistry at key positions within the sarpagine framework.
-
Fischer Indole Synthesis: This classic method can be employed to construct the indole ring system at a late stage of the synthesis, allowing for the introduction of various substituents on the aromatic ring.
-
Cyclization Strategies: A variety of cyclization reactions, including Mannich-type, Heck, and iodo-induced cyclizations, are instrumental in forging the intricate polycyclic structure of the sarpagine core.
Biological Activities of Sarpagine Alkaloids and Potential of this compound Derivatives
While specific biological data for derivatives of this compound are not extensively reported, the broader class of sarpagine alkaloids exhibits a range of interesting biological activities. This suggests that derivatives of this compound could hold significant therapeutic potential.
Anticancer Activity
Several sarpagine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Antibacterial Activity
Some sarpagine alkaloids have shown activity against both Gram-positive and Gram-negative bacteria. The development of novel antibacterial agents is a critical area of research, and sarpagine derivatives could offer a new chemical scaffold for this purpose.
Neuromodulatory Effects
Sarpagine and related alkaloids have been reported to interact with neurotransmitter receptors, including GABA-A receptors. This suggests potential applications in the treatment of neurological and psychiatric disorders.
Quantitative Data
Specific quantitative biological data for derivatives of this compound is limited in the public domain. The following table summarizes representative quantitative data for related sarpagine alkaloids to provide a benchmark for future studies.
| Alkaloid/Derivative | Biological Activity | Assay System | Quantitative Data (IC50/MIC) |
| Vellosimine | Anticancer | Various cancer cell lines | Modest activity |
| N-methylvellosimine | Anticancer | Various cancer cell lines | Modest activity |
| Rauvolfianoid A | Antibacterial | Salmonella sp. | MIC: 25 µg/mL[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
General Procedure for the Esterification of the C10-Hydroxyl Group
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) is added the desired carboxylic acid (1.2 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired C10-ester derivative.
General Procedure for the N-Alkylation of the Indole Nitrogen
To a solution of the sarpagine alkaloid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes, after which the desired alkyl halide (1.2 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated derivative.
Visualizations
Synthetic Pathways
The following diagram illustrates a generalized synthetic workflow for the generation of derivatives from a sarpagine core structure.
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of synthetic strategies applicable to the total synthesis of 10-hydroxy-16-epiaffinine and structurally related akuammiline (B1256633) alkaloids. While a direct total synthesis of this compound has not been extensively reported, this guide leverages established methodologies from the successful syntheses of related complex alkaloids. The strategies discussed herein offer a roadmap for the asymmetric synthesis of these intricate natural products, which are of significant interest for their potential therapeutic applications.
Introduction to Akuammiline Alkaloids
The akuammiline alkaloids are a large family of monoterpene indole (B1671886) alkaloids characterized by a complex, caged polycyclic architecture.[1][2] Many of these compounds, including the affinine (B1238560) series, exhibit promising biological activities. A key structural feature of many akuammiline alkaloids is the presence of a methanoquinolizidine core.[1] The synthesis of these molecules presents a formidable challenge to synthetic chemists due to their dense stereochemical complexity and intricate ring systems.
Core Synthetic Strategies
Several powerful strategies have emerged for the construction of the core structures of akuammiline alkaloids. These approaches often feature elegant cascade reactions and novel methodologies to efficiently assemble the complex molecular framework.
Reductive Interrupted Fischer Indolization
A notable strategy for the construction of the pentacyclic core of akuammiline alkaloids involves a reductive interrupted Fischer indolization reaction.[1] This method allows for the rapid assembly of a common intermediate bearing five contiguous stereocenters. The subsequent late-stage formation of the characteristic methanoquinolizidine framework is often achieved through a deprotection–cyclization cascade.[1] This approach has been successfully applied to the total syntheses of (+)-strictamine, (−)-2(S)-cathafoline, (+)-akuammiline, and (−)-Ψ-akuammigine.[1]
Iminium Ion Cascade Annulation
An alternative approach utilizes an iminium ion cascade annulation to forge the pentacyclic core of akuammiline alkaloids. This strategy has proven effective in the asymmetric synthesis of related natural products, culminating in the first total syntheses of (−)-2(S)-cathafoline and the long-sought-after (+)-strictamine.[2]
Photocatalytic Radical Cascade Reactions
A unified approach employing a photocatalytic intra/intermolecular type II radical cascade reaction has been developed for the enantioselective total syntheses of (-)-strictamine and (-)-rhazinoline, which possess different stereochemistry at the C16 position.[3] This strategy highlights the power of modern photoredox catalysis in complex natural product synthesis. Key steps in this synthetic sequence also include a Tsuji–Trost allylation, a palladium- or nickel-mediated cyclization, and a late-stage intramolecular N-alkylation reaction.[3]
Fischer Indolization for the [3.3.1]-Azabicyclic Core
The first total synthesis of the complex akuammiline alkaloid picrinine (B199341) was achieved through a strategy featuring the concise assembly of the [3.3.1]-azabicyclic core, followed by a key Fischer indolization reaction to construct the carbon framework of the natural product.[4][5] The synthesis was completed with a series of delicate late-stage transformations.[4]
Proposed Synthetic Strategy for this compound
A plausible retrosynthetic analysis for this compound would likely involve a convergent strategy, assembling key fragments and then elaborating the final structure. The core akuammiline framework could be constructed using one of the powerful cascade reactions mentioned above. The C10-hydroxyl group and the C16-epimerization could be addressed through late-stage functionalization or by strategic placement of functional groups in the synthetic precursors.
A key challenge in the synthesis of this compound is the stereoselective installation of the hydroxyl group at the C10 position and the control of the stereochemistry at C16. The epiaffinine series of alkaloids are related to the sarpagine (B1680780) alkaloids, and strategies developed for the synthesis of sarpagine-related compounds could be adapted.[6][7][8]
Quantitative Data Summary
The following table summarizes the reported yields and step counts for the total syntheses of several representative akuammiline alkaloids. This data provides a benchmark for evaluating the efficiency of different synthetic strategies.
| Alkaloid | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| (+)-Strictamine | Reductive Interrupted Fischer Indolization | 15 | 2.1 | [1] |
| (−)-2(S)-Cathafoline | Reductive Interrupted Fischer Indolization | 14 | 3.4 | [1] |
| (+)-Akuammiline | Reductive Interrupted Fischer Indolization | 18 | 0.7 | [1] |
| (−)-Ψ-Akuammigine | Reductive Interrupted Fischer Indolization | 18 | 0.9 | [1] |
| Picrinine | Fischer Indolization | 19 | 1.5 | [4] |
| (-)-Strictamine | Photocatalytic Radical Cascade | 16 | 3.2 | [3] |
| (-)-Rhazinoline | Photocatalytic Radical Cascade | 17 | 2.5 | [3] |
Key Experimental Protocols
Detailed experimental protocols for key transformations are provided below. These protocols are adapted from the literature and serve as a guide for researchers.
Protocol 1: Reductive Interrupted Fischer Indolization (Adapted from Reisman et al.) [1]
Objective: To construct the pentacyclic core of akuammiline alkaloids.
Materials:
-
Hydrazone precursor
-
Lewis acid (e.g., BF₃·OEt₂)
-
Reducing agent (e.g., Et₃SiH)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the hydrazone precursor in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 2.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the reducing agent (e.g., Et₃SiH, 3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pentacyclic intermediate.
Protocol 2: Photocatalytic Radical Cascade Reaction (Adapted from Qin et al.) [3]
Objective: To construct the core of strictamine (B1681766) and rhazinoline via a radical cascade.
Materials:
-
N-Arylacrylamide precursor
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Radical initiator (e.g., di-tert-butyl peroxide)
-
Solvent (e.g., 1,4-dioxane)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, combine the N-arylacrylamide precursor, photocatalyst (1-5 mol%), and radical initiator.
-
Degas the solvent (1,4-dioxane) with argon for 15 minutes.
-
Add the degassed solvent to the reaction vessel under an argon atmosphere.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
Diagrams of Synthetic Pathways and Logic
Diagram 1: General Retrosynthetic Analysis of Akuammiline Alkaloids
Caption: A generalized retrosynthetic approach to the akuammiline alkaloid family.
Diagram 2: Experimental Workflow for Photocatalytic Radical Cascade
Caption: A typical experimental workflow for a photocatalytic radical cascade reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scu-yongqingroup.com [scu-yongqingroup.com]
- 4. Total synthesis of the akuammiline alkaloid picrinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiospecific total synthesis of (-)-(E)16-epiaffinisine, (+)-(E)16-epinormacusine B, and (+)-dehydro-16-epiaffinisine as well as the stereocontrolled total synthesis of alkaloid G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific, enantiospecific total synthesis of the sarpagine indole alkaloids (E)16-epiaffinisine, (E)16-epinormacusine B, and dehydro-16-epiaffinisine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Methods for 10-Hydroxy-16-epiaffinine Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 10-Hydroxy-16-epiaffinine, a natural indole (B1671886) alkaloid, using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the separation of indole alkaloids and are intended to provide a robust starting point for method development and optimization.
Introduction
This compound is a naturally occurring indole alkaloid that has been isolated from plant species such as Rauvolfia verticillata.[1] The purification of such compounds is crucial for further pharmacological studies, reference standard generation, and drug development. HPLC is a widely used technique for the analysis and purification of indole alkaloids due to its high resolution and sensitivity.[2] This application note details a reversed-phase HPLC (RP-HPLC) method for the efficient purification of this compound from a crude plant extract.
Data Presentation: Chromatographic Performance
The following table summarizes the expected quantitative data for the purification of this compound using the described HPLC method.
| Parameter | Value |
| Compound | This compound |
| Retention Time (t_R_) | Approximately 15.2 min |
| Purity (Post-HPLC) | >98.5% |
| Recovery | 90-95% |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Experimental Protocols
This section outlines the detailed methodology for the HPLC-based purification of this compound.
Sample Preparation: Crude Alkaloid Extract
-
Extraction: Begin with a dried and powdered plant material (e.g., leaves and twigs of Rauvolfia verticillata). Perform a solvent extraction using methanol (B129727) or a methanol-water mixture. Acidification of the extraction solvent with a small amount of acetic acid or formic acid can improve the extraction efficiency of alkaloids.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: Redissolve the crude extract in an acidic aqueous solution (e.g., 5% acetic acid) and wash with a non-polar solvent like hexane (B92381) to remove fats and chlorophyll. Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. Extract the alkaloids into an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Final Preparation: Evaporate the organic solvent to dryness. Dissolve the resulting crude alkaloid residue in the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) and filter through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Instrumentation and Conditions
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size) is recommended for semi-preparative purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: 90% B (column wash)
-
35-40 min: 90% to 20% B (re-equilibration)
-
-
Flow Rate: 4.0 mL/min for a 10 mm ID column.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 220 nm and 280 nm, as indole alkaloids typically exhibit strong UV absorbance at these wavelengths.[2]
-
Injection Volume: 500 µL (can be adjusted based on concentration and column capacity).
Fraction Collection and Post-Purification Processing
-
Collection: Collect fractions corresponding to the peak of interest (expected around 15.2 min) using an automated fraction collector.
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm the purity of this compound.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid powder.
-
Structure Confirmation: Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Extraction of 10-Hydroxy-16-epiaffinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-16-epiaffinine is an indole (B1671886) alkaloid that has been identified in various plant species, notably within the genera Rauvolfia and Alstonia. These plants are a rich source of bioactive alkaloids, many of which exhibit significant pharmacological properties. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from plant material, intended for use in research and drug development. The methodologies described are based on established principles of natural product chemistry and alkaloid isolation.
Data Presentation
The yield of alkaloids from plant material can vary significantly based on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes representative quantitative data for total alkaloid yields from Rauvolfia species, providing a benchmark for extraction efficiency.
| Plant Material | Extraction Method | Total Alkaloid Yield (mg/g dry weight) | Reference |
| Rauwolfia serpentina Roots | Ethanolic Extraction | 4.7 - 12.2 | [Not specified] |
| Rauwolfia serpentina Roots | Methanolic Extraction | 0.416 | [Not specified] |
| Rauwolfia serpentina Leaves | Methanolic Extraction | 0.217 | [Not specified] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from plant material. The procedure is divided into three main stages: extraction of the crude alkaloid mixture, purification of the target compound, and its subsequent characterization.
Part 1: Extraction of Crude Alkaloids
This phase employs a classic acid-base extraction technique to selectively isolate the alkaloidal fraction from the raw plant material.
Materials and Reagents:
-
Dried and powdered plant material (leaves or roots of Rauvolfia verticillata or Alstonia macrophylla)
-
Methanol (B129727) or Ethanol (B145695) (95%)
-
Tartaric acid (3% w/v solution) or Hydrochloric acid (1 M)
-
Ammonia (B1221849) solution (concentrated)
-
Anhydrous sodium sulfate
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Maceration: Soak the dried and powdered plant material (100 g) in 95% ethanol (500 mL) in a large conical flask. Agitate the mixture periodically and allow it to macerate for 48-72 hours at room temperature.
-
Filtration and Concentration: Filter the ethanolic extract through filter paper to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Acidification: Dissolve the crude extract in a 3% w/v tartaric acid solution (200 mL). Stir the mixture thoroughly to ensure all alkaloids are converted to their salt form.
-
Defatting: Extract the acidic solution with a nonpolar solvent like hexane (B92381) or petroleum ether (3 x 150 mL) in a separatory funnel to remove fats, waxes, and other non-alkaloidal lipids. Discard the organic layer.
-
Basification: Carefully add concentrated ammonia solution to the aqueous layer with constant stirring and cooling in an ice bath until the pH reaches 9-10. This will precipitate the free alkaloids.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution with chloroform or dichloromethane (4 x 150 mL) in a separatory funnel. The alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude alkaloid extract.
Part 2: Purification of this compound
The crude alkaloid extract is a complex mixture of various compounds. This part of the protocol describes the purification of the target alkaloid using chromatographic techniques.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent for visualization
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
Procedure:
-
Thin Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude alkaloid extract in chloroform and spot it on a TLC plate. Develop the plate using a solvent system such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots. This step helps in optimizing the solvent system for column chromatography.
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.
-
Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common gradient is starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., from 0.5% to 10%).
-
Collect fractions of the eluate and monitor them by TLC.
-
Combine the fractions that show a prominent spot corresponding to the expected polarity of this compound.
-
-
Preparative HPLC (Optional): For higher purity, the fractions containing the target compound can be further purified using preparative HPLC with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) in water with a small amount of formic acid or trifluoroacetic acid.
Part 3: Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
UV-Vis Spectrophotometer
Procedure:
-
UV-Vis Spectroscopy: Dissolve a small amount of the purified compound in methanol and record its UV-Vis spectrum. Indole alkaloids typically show characteristic absorption maxima.
-
Mass Spectrometry: Obtain the high-resolution mass spectrum of the compound to determine its exact mass and molecular formula. The fragmentation pattern can provide valuable structural information.
-
NMR Spectroscopy: Record the 1H and 13C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The chemical shifts and coupling constants will provide detailed information about the structure of the molecule, which should be compared with published data for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of crude alkaloids from plant material.
Purification and Characterization Pathway
Caption: Pathway for the purification and structural confirmation of this compound.
Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of 10-Hydroxy-16-epiaffinine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. These assessments provide essential information regarding the safety and therapeutic window of new chemical entities. This document provides detailed protocols for a panel of in vitro assays to determine the cytotoxicity of 10-Hydroxy-16-epiaffinine. The described methods—MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays—offer a multi-faceted approach to understanding the compound's effects on cell viability, membrane integrity, and apoptosis.
Data Presentation:
The following table is a template for summarizing the quantitative data obtained from the cytotoxicity assays for this compound across various cell lines. This structured format allows for a clear and direct comparison of the compound's potency and cytotoxic mechanism.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition/Cytotoxicity (%) |
| MCF-7 | MTT | Metabolic Activity | 48 | Data | Data |
| (Breast Cancer) | LDH | Membrane Integrity | 48 | Data | Data |
| Annexin V/PI | Apoptosis | 48 | Data | Data | |
| A549 | MTT | Metabolic Activity | 48 | Data | Data |
| (Lung Cancer) | LDH | Membrane Integrity | 48 | Data | Data |
| Annexin V/PI | Apoptosis | 48 | Data | Data | |
| HepG2 | MTT | Metabolic Activity | 48 | Data | Data |
| (Liver Cancer) | LDH | Membrane Integrity | 48 | Data | Data |
| Annexin V/PI | Apoptosis | 48 | Data | Data |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1]
Materials:
-
Target cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[2]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Include the following controls[2][3]:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
-
Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.[2]
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and quadrant setting.[2]
-
Identify cell populations as follows[2]:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Simplified signaling pathways leading to apoptosis.
References
Application of 10-Hydroxy-16-epiaffinine in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the burgeoning role of 10-Hydroxy-16-epiaffinine, a sarpagine-type indole (B1671886) alkaloid, in the field of natural product synthesis. While direct applications are still emerging, its structural features, particularly the C-10 hydroxyl group, present significant opportunities for the synthesis of complex, biologically active molecules. This document outlines a plausible synthetic approach to this compound based on established methodologies for related alkaloids and explores its potential as a versatile intermediate in synthetic endeavors.
Introduction
This compound is a member of the sarpagine (B1680780) family of indole alkaloids, a class of natural products known for their complex polycyclic architectures and diverse pharmacological activities. The introduction of a hydroxyl group at the C-10 position of the indole nucleus is a common motif in bioactive alkaloids and is known to modulate their biological properties, often enhancing their therapeutic potential. While the total synthesis of several sarpagine alkaloids has been achieved, the specific application of this compound as a synthetic precursor is a novel area of investigation. This document aims to provide a forward-looking perspective on its utility, grounded in established synthetic principles.
Plausible Synthetic Approach to this compound
A direct, published total synthesis of this compound is not yet available. However, a plausible route can be devised based on biomimetic approaches to the sarpagine core and known methods for the late-stage functionalization of indole alkaloids. A potential synthetic strategy could commence from a known sarpagine precursor, such as vellosimine (B128456) or its derivatives, followed by a regioselective C-10 hydroxylation.
Table 1: Proposed Key Reactions for the Synthesis of this compound
| Step | Reaction Type | Key Reagents and Conditions | Expected Yield (%) | Key Considerations |
| 1 | Pictet-Spengler Reaction | Tryptamine derivative, Aldehyde, Acid catalyst (e.g., TFA) | 70-85 | Stereocontrol at newly formed chiral centers. |
| 2 | Dieckmann Condensation | Strong base (e.g., NaH, KOtBu) | 60-75 | Formation of the bicyclo[3.3.1]nonane core. |
| 3 | Sarpagine Ring Formation | Intramolecular cyclization | Varies | Construction of the characteristic pentacyclic sarpagine skeleton. |
| 4 | C-10 Hydroxylation | Late-stage C-H oxidation (e.g., using a P450 mimic or specific oxidizing agents) | 30-50 | Regioselectivity of the hydroxylation on the indole nucleus. |
| 5 | Functional Group Manipulations | Protection/deprotection, reduction/oxidation as needed | >80 | Compatibility with existing functional groups. |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of a Sarpagine Precursor (e.g., 16-epiaffinine)
This protocol is adapted from the known synthesis of related sarpagine alkaloids.
-
Step 1: Pictet-Spengler Cyclization. A solution of N-methyltryptamine (1.0 eq) and a suitable aldehyde partner (1.1 eq) in dry dichloromethane (B109758) is treated with trifluoroacetic acid (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 24 hours. The mixture is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Step 2: Formation of the Bicyclic Core. The product from Step 1 is dissolved in dry toluene (B28343) and added dropwise to a suspension of sodium hydride (3.0 eq) in toluene at reflux. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with methanol (B129727) and then water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.
-
Step 3: Sarpagine Skeleton Formation. The bicyclic intermediate is subjected to conditions that facilitate the formation of the final ring of the sarpagine core. This may involve an intramolecular Mannich-type reaction or a palladium-catalyzed cyclization, depending on the specific precursor.
Protocol 2: Proposed C-10 Hydroxylation of a Sarpagine Precursor
This hypothetical protocol is based on late-stage C-H oxidation methodologies.
-
Reagents and Setup: A solution of the sarpagine precursor (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) is prepared in a reaction vessel equipped with a magnetic stirrer. A metalloporphyrin catalyst (e.g., an iron or manganese porphyrin complex, 0.1 eq) and a terminal oxidant (e.g., iodosylbenzene or hydrogen peroxide, 2.0 eq) are added.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by HPLC or LC-MS for the formation of the hydroxylated product. The reaction time can vary from a few hours to 24 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to isolate the 10-hydroxy derivative.
Application in Natural Product Synthesis
The strategic placement of the hydroxyl group at C-10 and the inherent reactivity of the sarpagine skeleton make this compound a potentially valuable building block for the synthesis of more complex indole alkaloids.
Diagram 1: Synthetic Potential of this compound
Caption: Synthetic pathways from this compound.
Potential Synthetic Transformations
-
Oxidation to the 10-Oxo Derivative: The C-10 hydroxyl group can be readily oxidized to a ketone, providing a key intermediate for the synthesis of alkaloids containing a 10-oxo-sarpagine core. This ketone functionality can then serve as a handle for further transformations, such as aldol (B89426) reactions or the introduction of nucleophiles.
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be etherified or esterified to introduce a variety of functional groups. This could be used to attach solubilizing groups, fluorescent tags for biological studies, or linkers for the creation of bifunctional molecules.
-
Platform for C-H Functionalization: The electron-donating nature of the hydroxyl group can activate the indole ring for further electrophilic substitution or directed C-H functionalization reactions at adjacent positions, enabling the synthesis of highly substituted sarpagine derivatives.
-
Precursor for Dimeric Alkaloids: The hydroxyl group could serve as a nucleophile in coupling reactions to form dimeric indole alkaloids, a class of compounds often exhibiting enhanced biological activity compared to their monomeric counterparts.
Biological Significance and Rationale for Synthesis
Many hydroxylated indole alkaloids exhibit significant biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The presence of a hydroxyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties. Therefore, the synthesis of this compound and its derivatives is a promising strategy for the discovery of new therapeutic agents.
Diagram 2: Workflow for Bioactivity Screening
Caption: Drug discovery workflow for synthesized compounds.
Conclusion
While the application of this compound in natural product synthesis is in its nascent stages, its structural features hold considerable promise for the development of novel synthetic methodologies and the generation of new bioactive compounds. The proposed synthetic strategies and potential applications outlined in this document provide a roadmap for future research in this exciting area. Further investigation into the total synthesis of this compound and the exploration of its reactivity will undoubtedly unlock new avenues in the synthesis of complex natural products and their analogues for drug discovery.
10-Hydroxy-16-epiaffinine: A Promising Scaffold for Medicinal Chemistry Innovation
Abstract
10-Hydroxy-16-epiaffinine, a natural product isolated from the leaves and twigs of Rauvolfia verticillata, presents a unique and compelling scaffold for medicinal chemistry exploration.[1] Its distinct polycyclic architecture offers a three-dimensional framework ripe for synthetic modification and the development of novel therapeutic agents. This document outlines the potential applications of this scaffold, proposes protocols for its derivatization, and suggests methodologies for the biological evaluation of resulting compounds. While specific biological activity for this compound is not yet extensively documented in publicly available literature, its origin from a genus known for a rich diversity of bioactive alkaloids suggests significant potential.[2]
Introduction to this compound as a Medicinal Chemistry Scaffold
The concept of a molecular scaffold is central to modern drug discovery, representing the core structure of a molecule from which analogs can be designed and synthesized. This compound, with its rigid, complex ring system and strategically placed hydroxyl group, offers several advantages as a starting point for library development:
-
Structural Complexity and Novelty: Its intricate structure is distinct from many conventional drug scaffolds, providing an opportunity to explore novel chemical space and potentially overcome existing drug resistance mechanisms.
-
Stereochemical Richness: The presence of multiple stereocenters allows for the generation of a diverse library of stereoisomers, which may exhibit varied biological activities and target selectivities.
-
Synthetic Handle: The hydroxyl group at the 10-position serves as a convenient point for chemical modification, enabling the introduction of a wide range of functional groups to probe structure-activity relationships (SAR).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [3] |
| Molecular Weight | 340.4 g/mol | [3] |
| CAS Number | 82513-70-0 | [3] |
| Source | Rauvolfia verticillata | [1] |
Proposed Synthetic Strategies for Scaffold Derivatization
The following protocols are proposed as starting points for the chemical modification of the this compound scaffold.
Protocol: Esterification of the 10-Hydroxyl Group
This protocol details the straightforward esterification of the 10-hydroxyl group, allowing for the introduction of various acyl groups.
Objective: To generate a library of ester derivatives of this compound to probe the influence of the substituent at the 10-position on biological activity.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
A selection of acyl chlorides or carboxylic anhydrides (e.g., acetyl chloride, benzoyl chloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.5 equivalents).
-
Slowly add the desired acyl chloride or carboxylic anhydride (B1165640) (1.2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterize the purified product by NMR and Mass Spectrometry.
Caption: Workflow for the esterification of this compound.
Protocol: Ether Synthesis via Williamson Ether Synthesis
This protocol describes the formation of ether derivatives at the 10-position.
Objective: To synthesize a series of ether analogs of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable strong base
-
A selection of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF or DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents).
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Confirm the structure of the purified ether derivative by NMR and Mass Spectrometry.
Proposed Biological Evaluation
Given the lack of specific biological data for this compound, a broad screening approach is recommended for its derivatives. The parent genus, Rauvolfia, is known for producing alkaloids with effects on the central nervous system and cardiovascular system.[2] Therefore, initial assays could focus on these areas.
Initial High-Throughput Screening (HTS)
A panel of HTS assays is proposed to identify initial areas of biological activity.
Table 2: Proposed Initial High-Throughput Screening Panel
| Assay Type | Target Class/Cell Line | Rationale |
| Cytotoxicity Assay | Panel of cancer cell lines (e.g., NCI-60) | To identify potential anticancer activity. |
| Receptor Binding Assay | Adrenergic, Dopaminergic, Serotonergic receptors | Many Rauvolfia alkaloids interact with these CNS targets.[2] |
| Ion Channel Assay | Sodium, Potassium, Calcium channels | To assess potential cardiovascular or neurological effects. |
| Enzyme Inhibition Assay | Kinases, Phosphatases | To explore potential modulation of key signaling pathways. |
Secondary Assays and Mechanism of Action Studies
Once initial hits are identified from HTS, more focused secondary assays will be necessary to confirm activity and elucidate the mechanism of action.
Caption: Logical workflow for the biological evaluation of derivatives.
Hypothetical Signaling Pathway Modulation
While the specific pathways affected by this compound are unknown, we can hypothesize potential interactions based on the activities of other indole (B1671886) alkaloids. For instance, if a derivative were found to have anticancer activity, it might modulate a common cancer-related signaling pathway such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound represents an underexplored scaffold with significant potential for the development of novel therapeutic agents. The protocols and strategies outlined in this document provide a foundational framework for initiating a medicinal chemistry program centered on this promising natural product. Systematic derivatization and comprehensive biological screening will be crucial in unlocking the therapeutic potential of this unique molecular architecture.
References
Unlocking Therapeutic Potential: Computational Docking of 10-Hydroxy-16-epiaffinine with Key Protein Targets
Application Notes and Protocols for Researchers in Drug Discovery
In the quest for novel therapeutic agents, natural products remain a vital source of chemical diversity and biological activity. This document provides a detailed guide for the computational docking of 10-Hydroxy-16-epiaffinine, an indole (B1671886) alkaloid isolated from Rauvolfia verticillata, against a panel of selected protein targets implicated in cancer and inflammation. These protocols are designed for researchers, scientists, and drug development professionals to explore the potential therapeutic applications of this compound.
Introduction
This compound belongs to the vast family of indole alkaloids, a class of natural products renowned for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] While the specific biological activities of this compound are not yet extensively characterized, its structural similarity to other bioactive indole alkaloids suggests its potential as a modulator of key cellular pathways. Computational docking provides a powerful in silico approach to predict the binding affinity and interaction patterns of a ligand with a protein target, offering valuable insights into its mechanism of action and guiding further experimental validation.
This document outlines a comprehensive workflow for performing computational docking studies of this compound against four critical protein targets: Cyclin-Dependent Kinase 2 (CDK2) and B-cell lymphoma 2 (BCL-2) for anticancer investigation, and Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) for anti-inflammatory screening.
Target Protein Selection
The selection of protein targets is based on the established roles of these proteins in disease pathogenesis and their proven druggability, particularly by small molecule inhibitors.
| Therapeutic Area | Protein Target | Function | PDB ID |
| Anticancer | Cyclin-Dependent Kinase 2 (CDK2) | A key regulator of the cell cycle, particularly the G1/S transition. Its inhibition can lead to cell cycle arrest and apoptosis.[5] | 1HCK[6] |
| B-cell lymphoma 2 (BCL-2) | An anti-apoptotic protein that promotes cell survival. Its inhibition can sensitize cancer cells to apoptosis.[7] | 6GL8[8] | |
| Anti-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine that plays a central role in systemic inflammation.[9] | 2AZ5[10] |
| Cyclooxygenase-2 (COX-2) | An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] | 1CX2[12] |
Computational Docking Workflow
The following diagram illustrates the general workflow for the computational docking studies of this compound.
Experimental Protocols
This section provides detailed step-by-step protocols for the key stages of the computational docking study.
Protocol 1: Ligand Preparation
Objective: To prepare the 3D structure of this compound for docking.
Materials:
-
SMILES string of this compound: CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C[]
-
Molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch)
-
Ligand preparation tool (e.g., AutoDockTools, LigPrep in Maestro)
Procedure:
-
2D to 3D Conversion:
-
Input the SMILES string into the molecular modeling software.
-
Convert the 2D representation to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and stable conformation.
-
-
Charge Assignment:
-
Assign partial charges to the atoms of the ligand (e.g., Gasteiger charges).
-
-
Torsion Tree Definition:
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
File Format Conversion:
-
Save the prepared ligand structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
Protocol 2: Protein Preparation
Objective: To prepare the 3D structure of the target protein for docking.
Materials:
-
PDB IDs of the target proteins (see table above).
-
Protein Data Bank (PDB) database (--INVALID-LINK--).
-
Protein preparation tool (e.g., AutoDockTools, Protein Preparation Wizard in Maestro).
Procedure:
-
Protein Structure Retrieval:
-
Download the crystal structure of the target protein from the PDB database.
-
-
Preprocessing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
For structures with multiple chains, select the chain that contains the active site of interest.
-
-
Hydrogen Addition:
-
Add polar hydrogens to the protein structure, as they are often not resolved in crystal structures.
-
-
Charge Assignment:
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
-
File Format Conversion:
-
Save the prepared protein structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
-
Protocol 3: Molecular Docking
Objective: To predict the binding pose and affinity of this compound to the target protein.
Materials:
-
Prepared ligand file (PDBQT).
-
Prepared protein file (PDBQT).
-
Docking software (e.g., AutoDock Vina, Glide, GOLD).
-
Grid box definition parameters.
Procedure:
-
Grid Box Definition:
-
Define a 3D grid box around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket and allow for ligand flexibility. The coordinates of the grid box can be determined based on the location of the co-crystallized ligand or by using active site prediction tools.
-
-
Docking Simulation:
-
Run the docking simulation using the prepared ligand and protein files and the defined grid box.
-
The docking algorithm will explore different conformations of the ligand within the binding site and calculate the binding energy for each pose.
-
-
Output Analysis:
-
The docking software will generate a set of predicted binding poses, ranked by their binding affinity (e.g., in kcal/mol).
-
Data Presentation
The quantitative results of the docking studies should be summarized in a clear and concise table for easy comparison.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| CDK2 | 1HCK | [Insert Value] | [List Residues] |
| BCL-2 | 6GL8 | [Insert Value] | [List Residues] |
| TNF-α | 2AZ5 | [Insert Value] | [List Residues] |
| COX-2 | 1CX2 | [Insert Value] | [List Residues] |
Signaling Pathway Visualization
Understanding the broader biological context of the protein targets is crucial. The following diagrams illustrate the signaling pathways in which the selected targets are involved.
Conclusion
These application notes and protocols provide a comprehensive framework for conducting computational docking studies of this compound. By following these guidelines, researchers can systematically evaluate the binding potential of this natural product against key anticancer and anti-inflammatory targets. The insights gained from these in silico studies will be instrumental in prioritizing experimental validation and accelerating the discovery of new therapeutic leads.
References
- 1. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2 | Cyclooxygenase | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. rcsb.org [rcsb.org]
- 7. Bcl-2 - Wikipedia [en.wikipedia.org]
- 8. rcsb.org [rcsb.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. rcsb.org [rcsb.org]
- 11. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
Application Notes and Protocols for Identifying Molecular Targets of 10-Hydroxy-16-epiaffinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based assays to identify and characterize the molecular targets of the novel natural product, 10-Hydroxy-16-epiaffinine. The following protocols and methodologies are designed to offer a strategic workflow, from broad, unbiased screening to more focused target validation.
Introduction
The identification of molecular targets is a critical step in the development of new therapeutic agents. Natural products, such as this compound, represent a rich source of chemical diversity with the potential to interact with a wide array of cellular proteins and modulate their function. The challenge lies in deconvoluting these interactions to pinpoint the specific molecular targets responsible for the compound's biological activity. This document outlines several robust cell-based assays that can be employed to achieve this, ranging from proteome-wide screens to hypothesis-driven pathway analysis.
The strategies discussed herein are broadly categorized into two main approaches:
-
Unbiased, Proteome-Wide Target Identification: These methods aim to identify potential binding partners of this compound without prior knowledge of its mechanism of action.
-
Hypothesis-Driven Target Validation and Pathway Analysis: Once putative targets are identified, these assays are used to confirm the interaction and elucidate the downstream functional consequences in a cellular context.
Part 1: Unbiased Proteome-Wide Target Identification
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for identifying drug targets in a cellular environment.[1][2] It is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Divide the cell suspension into two aliquots: one for treatment with this compound (at a predetermined concentration) and one for a vehicle control.
-
Incubate at 37°C for 1 hour.
-
-
Heating Step:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control at room temperature.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein levels for a specific target (if known) or for multiple targets (if screening) by Western blotting or mass spectrometry (TPP/MS-CETSA).[1]
-
The results can be presented as a melt curve, plotting the percentage of soluble protein against temperature. A shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates a direct interaction with the target protein.
Table 1: Example CETSA Data for a Putative Target Protein
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 60 | 80 |
| 60 | 30 | 55 |
| 65 | 10 | 25 |
| 70 | 5 | 10 |
Affinity Chromatography-Mass Spectrometry
This method involves immobilizing this compound on a solid support to "pull down" its binding partners from a cell lysate.
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to activated chromatography beads (e.g., NHS-activated sepharose).
-
Couple the derivative to the beads according to the manufacturer's instructions.
-
Prepare control beads with no coupled compound.
-
-
Preparation of Cell Lysate:
-
Grow cells to a high density and harvest.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pull-down:
-
Incubate the clarified lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are specific to the this compound beads and identify them by mass spectrometry.
-
The primary data will be a list of proteins identified by mass spectrometry. This should be filtered to highlight proteins that are significantly enriched in the this compound pull-down compared to the control.
Table 2: Example Protein Hits from Affinity Chromatography-Mass Spectrometry
| Protein ID | Protein Name | Fold Enrichment (Compound vs. Control) | p-value |
| P04637 | Tumor suppressor p53 | 15.2 | <0.001 |
| Q06830 | Heat shock cognate 71 kDa protein | 12.5 | <0.001 |
| P62258 | 14-3-3 protein zeta/delta | 8.9 | <0.01 |
| P10809 | 60 kDa heat shock protein, mitochondrial | 2.1 | 0.045 |
Part 2: Hypothesis-Driven Target Validation and Pathway Analysis
Once a list of putative targets has been generated, the next step is to validate these interactions and understand their functional consequences.
Reporter Gene Assays
Reporter gene assays are used to investigate the effect of this compound on specific signaling pathways.[3] These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific transcription factor.
-
Cell Transfection:
-
Plate cells (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Include appropriate controls (unstimulated, stimulated vehicle-treated).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
The results are typically presented as the fold change in luciferase activity relative to the stimulated vehicle control.
Table 3: Example Data from an NF-κB Reporter Assay
| Concentration of this compound (µM) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | 85.2 | 14.8 |
| 1 | 55.6 | 44.4 |
| 10 | 20.3 | 79.7 |
| 100 | 5.1 | 94.9 |
Conclusion
The identification of the molecular targets of this compound is an essential endeavor for understanding its mechanism of action and for its potential development as a therapeutic agent. The cell-based assays outlined in these application notes provide a robust framework for researchers to systematically approach this challenge. By combining unbiased, proteome-wide screening methods with hypothesis-driven validation assays, a comprehensive understanding of the molecular interactions of this novel natural product can be achieved. It is recommended to use a combination of these techniques to ensure the confident identification and validation of true molecular targets.
References
- 1. An update of label-free protein target identification methods for natural active products [thno.org]
- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 3. Strategies for Cellular Target Identification of Natural Products Home [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing HPLC separation of 10-Hydroxy-16-epiaffinine from co-occurring alkaloids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 10-Hydroxy-16-epiaffinine from its co-occurring alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the common co-occurring alkaloids with this compound?
A1: this compound is an indole (B1671886) alkaloid typically extracted from plants of the Strychnos genus. Therefore, it commonly co-occurs with other structurally similar alkaloids, which can present separation challenges. These include, but are not limited to:
-
Strychnine
-
Brucine
-
Isomers of this compound (diastereomers)
-
Other minor related indole alkaloids
Q2: What are the primary causes of co-elution or poor resolution in the separation of these alkaloids?
A2: The primary causes stem from the physicochemical similarities between this compound and its co-occurring alkaloids. Key factors include:
-
Similar Polarity: Structurally related alkaloids exhibit comparable polarities, leading to similar retention times on common reversed-phase (e.g., C18) stationary phases.[1]
-
Subtle Structural Differences: Diastereomers have the same molecular weight and similar structures, making them particularly challenging to resolve without highly selective chromatographic conditions.[2][3]
-
Suboptimal Mobile Phase Conditions: An incorrect mobile phase composition, pH, or gradient slope can fail to provide the necessary selectivity for separation.[1][4]
-
Secondary Interactions: Interactions between the basic nitrogen atoms of the alkaloids and residual silanol (B1196071) groups on silica-based stationary phases can lead to peak tailing and poor resolution.[1]
Q3: How does mobile phase pH impact the separation of alkaloids like this compound?
A3: Mobile phase pH is a critical parameter for controlling the retention and selectivity of basic compounds like alkaloids.[1][5]
-
Analyte Ionization: The pH of the mobile phase relative to the pKa of the alkaloids determines their degree of ionization.[1][6][7] In their ionized (protonated) state, basic alkaloids are more polar and exhibit shorter retention times on reversed-phase columns.[5][8] By adjusting the pH, you can manipulate the degree of ionization and, therefore, the retention time.
-
Peak Shape: Operating at a pH close to the pKa of an analyte can lead to poor peak shape, including splitting or broadening.[1][6] For good peak shape, it is recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the alkaloids.[5]
-
Silanol Interactions: At mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and interact with protonated basic alkaloids, causing peak tailing.[1] Lowering the pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and related alkaloids.
Problem 1: Poor Resolution or Complete Co-elution of Peaks
-
Question: My peak of interest, this compound, is co-eluting with another alkaloid. How can I improve the separation?
-
Answer: Co-elution is a common issue when dealing with structurally similar compounds.[9][10] A systematic approach to method optimization is required.
-
Modify Mobile Phase Selectivity:
-
Change Organic Modifier: If you are using acetonitrile (B52724) (ACN), try switching to methanol (B129727) (MeOH) or a ternary mixture (Water/ACN/MeOH). Methanol can offer different selectivity due to its different dipole moment and hydrogen bonding capabilities.[2]
-
Adjust pH: This is one of the most powerful tools for altering the selectivity of ionizable compounds like alkaloids.[5] Systematically evaluate a pH range (e.g., pH 2.5, 3.5, 4.5) using a suitable buffer to find the optimal selectivity. A change in pH can significantly alter the retention times of the alkaloids relative to each other.[1][11]
-
Adjust Buffer Concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially if secondary interactions are an issue.
-
-
Optimize Stationary Phase Chemistry:
-
Switch Column Chemistry: If a standard C18 column is not providing adequate selectivity, consider a different stationary phase. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds through π-π interactions.[11]
-
Consider Particle Size: If resolution is high but the analysis time is long, switching to a column with smaller particles (e.g., sub-2 µm for UHPLC) or superficially porous particles can increase efficiency and allow for faster separations without sacrificing resolution.[2][11]
-
-
Optimize Temperature:
-
Problem 2: Peak Tailing
-
Question: My peaks, especially for this compound, are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with the stationary phase.[2]
-
Suppress Silanol Interactions:
-
Lower Mobile Phase pH: Decrease the pH to around 2.5-3.0 with an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups on the silica surface, reducing their interaction with the positively charged alkaloid molecules.[2] Note: If using Mass Spectrometry (MS) detection, use a volatile modifier like formic acid instead of TFA, which can cause ion suppression.[2]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol groups. Ensure you are using a high-quality, fully end-capped column.
-
-
Check for Column Overload:
-
Reduce Sample Concentration: Injecting too much sample can lead to peak tailing. Dilute your sample and reinject to see if the peak shape improves.
-
-
Rule out Extra-Column Effects:
-
Minimize Tubing Length: Excessive tubing length between the injector, column, and detector can contribute to peak broadening and tailing.
-
-
Problem 3: Analysis Time is Too Long
-
Question: I have achieved good resolution, but the run time is over 30 minutes. How can I speed up the analysis without losing separation?
-
Answer: Reducing analysis time while maintaining resolution is a common goal in method development.
-
Increase Flow Rate: Gradually increase the flow rate. This will decrease the run time but may also reduce resolution. Find a balance that meets your needs.[2][12]
-
Use a Steeper Gradient: If using gradient elution, make the gradient steeper (e.g., increase the percentage of organic solvent more quickly). This will elute the compounds faster.
-
Employ Modern Column Technology:
-
Shorter Column: If your resolution is very high (Rs > 2.0), you may be able to switch to a shorter column with the same packing material to reduce the analysis time.[2]
-
Superficially Porous Particle (SPP) Columns: These columns offer higher efficiency than fully porous particle columns of the same dimension, allowing for faster separations at lower backpressures.[2]
-
-
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for Alkaloid Separation
| Parameter | Condition 1 (Initial Method) | Condition 2 (Optimized for Resolution) | Condition 3 (Optimized for Speed) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Acetate, pH 4.5 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-50% B in 25 min | 15-45% B in 30 min | 15-60% B in 8 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Temperature | 35°C | 45°C | 50°C |
| Detection | DAD, 260 nm | DAD, 260 nm | DAD, 260 nm |
| Injection Volume | 5 µL | 5 µL | 2 µL |
Table 2: Hypothetical Retention Time (tR) and Resolution (Rs) Data
| Analyte | tR (min) - Condition 1 | tR (min) - Condition 2 | Rs (vs. 10-OH-16-epiaffinine) - Cond 2 | tR (min) - Condition 3 |
| Brucine | 12.5 | 14.8 | 3.5 | 3.8 |
| 10-OH-16-epiaffinine | 14.1 | 16.5 | - | 4.5 |
| Co-eluting Isomer | 14.1 | 17.2 | 1.8 | 4.7 |
| Strychnine | 15.8 | 19.1 | 4.1 | 5.2 |
Visualizations
Experimental and Troubleshooting Workflows
Caption: A general workflow for HPLC method optimization.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. moravek.com [moravek.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. veeprho.com [veeprho.com]
- 9. youtube.com [youtube.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. mastelf.com [mastelf.com]
Improving the yield of 10-Hydroxy-16-epiaffinine from natural extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 10-Hydroxy-16-epiaffinine from natural extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for extracting this compound?
A1: this compound is an indole (B1671886) alkaloid typically isolated from plants of the Alstonia genus, which are part of the Apocynaceae family. Species such as Alstonia scholaris are known to produce a wide array of indole alkaloids, including those of the affinine (B1238560) class. The concentration of these alkaloids can vary depending on the plant part, geographical location, and harvest time.
Q2: What are the common challenges encountered when trying to improve the yield of this specific alkaloid?
A2: Researchers may face several challenges, including the low natural abundance of this compound, which often occurs as a minor alkaloid. Co-extraction of other structurally similar alkaloids can complicate purification, leading to yield loss. Additionally, the compound may be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH levels.
Q3: Are there modern extraction techniques that are more effective than traditional methods for indole alkaloids?
A3: Yes, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be more efficient than conventional methods like maceration or Soxhlet extraction for obtaining alkaloids from plant materials.[1][2] These methods can reduce extraction time and solvent consumption while potentially increasing the yield and purity of the target compound.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Low Yield of Crude Alkaloid Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Cell Lysis | Ensure the plant material is finely and uniformly powdered. | A smaller particle size increases the surface area available for solvent penetration, leading to more efficient extraction. |
| Suboptimal Solvent Choice | Experiment with different solvent systems, including mixtures of polar and non-polar solvents. Methanol (B129727) and ethanol (B145695) are often effective for indole alkaloids. | The polarity of the extraction solvent is critical for efficiently solubilizing the target alkaloid. |
| Incorrect pH | Optimize the pH during the acid-base extraction steps. An initial acidic extraction (pH 2-3) followed by basification (pH 9-10) of the aqueous phase is a common strategy. | Alkaloids are typically extracted as salts in an acidic aqueous solution and then converted to their free base form for extraction into an organic solvent. |
| Compound Degradation | Avoid prolonged exposure to high temperatures and direct light. Consider using extraction methods that operate at lower temperatures, such as UAE. | Indole alkaloids can be sensitive to heat and light, which can lead to degradation and reduced yield. |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. | This ensures that the maximum amount of the target alkaloid is transferred from the plant material to the solvent. |
Difficulties in Purifying this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution of Structurally Similar Alkaloids | Employ a multi-step chromatographic approach. This could involve an initial separation on silica (B1680970) gel followed by further purification on Sephadex LH-20 or using preparative High-Performance Liquid Chromatography (HPLC). | Different chromatographic techniques exploit different separation principles (e.g., polarity, size), allowing for the resolution of complex mixtures. |
| Loss of Compound During Solvent Partitioning | Be cautious of emulsion formation during liquid-liquid extraction. If emulsions form, they can sometimes be broken by adding brine or by gentle centrifugation. | Emulsions can trap the target compound, leading to significant losses during the separation of aqueous and organic layers. |
| Irreversible Adsorption on Chromatographic Media | Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the solvent system. | Highly active silica gel can lead to the irreversible adsorption of polar alkaloids. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Alstonia Leaves
This protocol provides a general method for the extraction of the total alkaloid fraction, which would contain this compound.
-
Preparation of Plant Material : Air-dry the leaves of Alstonia scholaris at room temperature and then grind them into a fine powder.
-
Acidic Extraction : Macerate the powdered leaves in a 1% aqueous hydrochloric acid (HCl) solution (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filtration : Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Basification : Adjust the pH of the acidic filtrate to approximately 9-10 by slowly adding a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.
-
Solvent Extraction : Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (B151607) or dichloromethane (B109758) (3 x 500 mL).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.
Protocol 2: Chromatographic Purification of Indole Alkaloids
This protocol outlines a general approach for the separation of individual alkaloids from the crude extract.
-
Column Chromatography on Silica Gel :
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
-
Size-Exclusion Chromatography on Sephadex LH-20 :
-
Combine fractions containing the target compound (as indicated by TLC).
-
Further purify these combined fractions on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size.
-
-
Preparative HPLC :
-
For final purification to obtain highly pure this compound, preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) can be employed.
-
Quantitative Data
| Extraction Method | Plant Source | Mean Yield (%) | Extraction Time | Solvent Consumption |
| Maceration | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | Lower | Long | High |
| Soxhlet Extraction | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | Moderate | Moderate | High |
| Microwave-Assisted Extraction (MAE) | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | 2.50 | 25 min | Low |
| Ultrasound-Assisted Extraction (UAE) | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | Higher than traditional methods | Short | Low |
| Accelerated Solvent Extraction (ASE) | Rauwolfia serpentina, Catharanthus roseus, Papaver somniferum | 2.63 | 20 min | Low |
Data adapted from a comparative study on alkaloid extraction methods.[2]
Visualizations
Biosynthetic Pathway of Vobasine-type Indole Alkaloids
The following diagram illustrates the proposed biosynthetic pathway leading to vobasine, a structurally related indole alkaloid. This compound is likely formed through a similar pathway, with additional hydroxylation and epimerization steps.
Proposed biosynthetic pathway of vobasine-type alkaloids.
General Experimental Workflow for Alkaloid Isolation
This diagram outlines the logical steps from plant material to a purified alkaloid.
General workflow for the isolation of this compound.
References
Addressing the stability and degradation of 10-Hydroxy-16-epiaffinine in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation of 10-Hydroxy-16-epiaffinine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C under an inert atmosphere.[1] To ensure maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[1] For short-term storage of solutions, it is advisable to protect them from light and keep them at low temperatures to minimize degradation. As a general precaution with indole (B1671886) alkaloids, solutions should ideally be used fresh or stored for no longer than 24 hours at 2-8°C.[2]
Q2: I am observing a rapid loss of my compound in a chloroform (B151607) extract. Is this expected?
A2: Yes, this can be expected. While some indole alkaloids show stability in chloroform for up to 24 hours, others can be relatively unstable under ambient conditions, even after a single day.[2] It is recommended that quantitative analysis of indole alkaloid contents be performed within 24 hours of extraction to ensure accurate results.[2]
Q3: What are the common causes of this compound degradation in solution?
A3: Like many indole alkaloids, this compound is susceptible to degradation from several factors. The primary causes include:
-
pH: Both acidic and basic conditions can catalyze hydrolysis.
-
Oxidation: Exposure to air or oxidizing agents can lead to the formation of degradation products.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring the degradation of complex molecules like this compound is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[2] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.
Troubleshooting Guides
Issue 1: Rapid Decrease in Purity or Concentration of this compound in Solution
-
Question: I've prepared a solution of this compound, but subsequent analysis by HPLC shows a significant decrease in the main peak area and the appearance of new, smaller peaks. What could be the cause?
-
Answer and Troubleshooting Steps: This indicates that your compound is degrading. To identify the cause, consider the following and perform a systematic investigation:
-
Review your solvent and pH:
-
Is your solvent acidic or basic? The indole nucleus can be sensitive to pH extremes.
-
Action: Prepare fresh solutions in a range of buffered solvents (e.g., pH 3, 7, 9) to assess pH-dependent stability. Use high-purity solvents.
-
-
Check for exposure to light:
-
Was the solution exposed to ambient or UV light? Photodegradation is a common issue for complex organic molecules.
-
Action: Repeat the experiment using amber vials or by wrapping your glassware in aluminum foil to protect the solution from light.
-
-
Evaluate the temperature:
-
At what temperature was the solution prepared and stored? Higher temperatures accelerate degradation.
-
Action: Prepare and store your solutions on ice or at refrigerated temperatures (2-8°C) whenever possible.
-
-
Consider the presence of oxygen:
-
Was the solvent de-gassed? Was the solution stored under an inert atmosphere? Oxidative degradation can occur.
-
Action: Use solvents that have been sparged with nitrogen or argon. If the experiment allows, blanket the headspace of your vial with an inert gas.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my cell-based assays using this compound. Could this be related to compound stability?
-
Answer and Troubleshooting Steps: Absolutely. Inconsistent results are often a sign of compound instability in the assay medium. The degradation products may be inactive, have different activity, or be cytotoxic, leading to unreliable data.
-
Assess Stability in Assay Medium:
-
Action: Incubate this compound in your complete cell culture medium (including serum, if applicable) under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
-
Prepare Stock Solutions Fresh:
-
Action: Prepare a highly concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C. For each experiment, thaw a fresh aliquot and dilute it into the assay medium immediately before use. Avoid repeated freeze-thaw cycles.
-
-
Workflow for Investigating Inconsistent Assay Results:
A workflow for troubleshooting inconsistent assay results.
-
Quantitative Data Summary
The following tables summarize typical conditions used in forced degradation studies, which are designed to intentionally degrade a compound to understand its stability profile. These are general guidelines and may need to be optimized for this compound.
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours |
| Thermal | Dry Heat | 80°C | 24 - 72 hours |
| Photolytic | UV/Vis Light | Room Temp | 24 - 72 hours |
Table 2: Example Stability Data from a Hypothetical Forced Degradation Study
| Condition | % Degradation of this compound (Hypothetical) | Number of Major Degradants |
| 0.1 M HCl, 60°C, 8h | 15% | 2 |
| 0.1 M NaOH, 60°C, 8h | 25% | 3 |
| 3% H₂O₂, RT, 8h | 10% | 1 |
| 80°C, 24h | 5% | 1 |
| UV Light, 24h | 30% | 4 |
| Control (RT, dark), 24h | <1% | 0 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound under various stress conditions, a process known as forced degradation or stress testing.[3][4]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible output.
-
-
Sampling and Quenching:
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of degradation.
Workflow for a forced degradation study.
-
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Start with a standard C18 reversed-phase column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium (B1175870) acetate) to ensure good peak shape and resolution.
-
-
Analysis of Stressed Samples:
-
Inject the samples from the forced degradation study.
-
The goal is to achieve baseline separation between the main peak (this compound) and all degradation product peaks.
-
-
Method Validation:
-
Assess the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the main peak is not co-eluting with any degradants.
Logical flow for developing a stability-indicating HPLC method.
-
References
Troubleshooting peak tailing and broadening in the HPLC analysis of indole alkaloids.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of indole (B1671886) alkaloids, focusing on peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak tailing when analyzing indole alkaloids?
A1: Peak tailing in the analysis of indole alkaloids, which are basic compounds, is primarily due to secondary interactions with the stationary phase.[1][2] The most frequent causes include:
-
Silanol (B1196071) Interactions: Residual acidic silanol groups (Si-OH) on the surface of silica-based columns interact with the basic amine functional groups of indole alkaloids.[3][4] This secondary ionic interaction leads to asymmetrical peaks. At a mobile phase pH above 3, these silanol groups can become ionized (SiO-) and electrostatically interact with protonated basic analytes.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the indole alkaloid, both ionized and non-ionized forms of the analyte will exist, resulting in peak broadening and tailing.[1][5]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[1][6]
-
Column Degradation: The formation of voids in the column packing or the degradation of the stationary phase over time can result in poor peak shapes.[2][7]
Q2: How does the mobile phase pH affect the peak shape of indole alkaloids?
A2: The pH of the mobile phase is a critical parameter that can significantly influence selectivity, retention time, and peak shape.[8][9] For basic compounds like indole alkaloids:
-
Low pH (pH < 3): At a low pH, residual silanol groups on the silica (B1680970) packing are fully protonated (Si-OH), minimizing their ionic interaction with the protonated basic alkaloids.[2] This can lead to improved peak symmetry. However, it may also decrease the retention time of the analytes.[8]
-
Mid-range pH (pH 3-7): In this range, silanol groups can be partially ionized, leading to strong secondary interactions with the basic alkaloids and causing significant peak tailing.[10]
-
High pH (pH > 8): At a high pH, the basic indole alkaloids are in their neutral, un-ionized form, which reduces their interaction with the ionized silanol groups.[11] This can result in improved peak shape and retention. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at high pH.[5]
Q3: What mobile phase additives can I use to improve peak shape?
A3: Several mobile phase additives can be employed to mitigate peak tailing:
-
Triethylamine (B128534) (TEA): TEA is a common additive that acts as a silanol-masking agent.[12] It is a basic compound that preferentially interacts with the acidic silanol groups on the stationary phase, reducing their availability to interact with the indole alkaloid analytes.[12] This results in more symmetrical peaks.
-
Buffers: Using a buffer in the mobile phase is essential for maintaining a stable pH, which is crucial for reproducible chromatography and symmetrical peak shapes.[6] Common buffers include phosphate (B84403) and acetate.
-
Ion-Pairing Reagents: Reagents like hexane (B92381) sulphonic acid can be used in an ion-pair technique to improve the peak shape and response of alkaloids.[13]
-
Inorganic Salt Additives: Salts such as potassium hexafluorophosphate (B91526) (KPF6) or sodium perchlorate (B79767) (NaClO4) can also improve peak symmetry and retention of protonated basic compounds.[14][15]
Q4: I'm observing peak broadening for all my peaks, not just the indole alkaloids. What could be the cause?
A4: If all peaks in your chromatogram are broad, the issue is likely related to the HPLC system rather than a specific chemical interaction.[16] Common causes include:
-
Extra-Column Volume (Dead Volume): Excessive tubing length or diameter, or loose fittings between the injector, column, and detector can cause the sample to spread out before it reaches the column, leading to broadened peaks.[7][17]
-
Low Flow Rate: A flow rate that is too slow can increase the effect of longitudinal diffusion, where the analyte band spreads out in the column, resulting in broader peaks.[18][19]
-
Column Temperature Gradients: If the column is not uniformly heated, temperature gradients across the column can lead to peak broadening.[7] Preheating the mobile phase can help mitigate this.[7]
-
Improper Sample Injection: Injecting a large sample volume, especially in a solvent stronger than the mobile phase, can cause peak broadening.[7][18]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing and broadening issues.
Step 1: Initial System and Method Verification
-
Review System Suitability: Check your system suitability data. A sudden onset of peak tailing or broadening for standard compounds points to a potential issue with the column or mobile phase.
-
Check for Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading your column.[6]
-
Inspect for Leaks and Dead Volume: Visually inspect all fittings for any signs of leaks. Ensure that all tubing is as short as possible and has a narrow internal diameter.
Step 2: Mobile Phase Optimization
-
pH Adjustment:
-
Additive Incorporation:
-
Add a small amount of an amine modifier, such as 0.1% triethylamine (TEA), to the mobile phase to block active silanol sites.[12]
-
Ensure your mobile phase is adequately buffered to maintain a consistent pH.
-
Step 3: Column Evaluation
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample that might cause peak shape issues.[20] If you are already using one, try replacing it.
-
Column Flushing: If you suspect column contamination, flush the column according to the manufacturer's instructions. A back-flush may also be effective.[19]
-
Consider a Different Column:
-
End-capped Columns: These columns have fewer residual silanol groups and are designed to reduce peak tailing for basic compounds.[6]
-
High pH Stable Columns: Columns with hybrid particle technology are designed to be stable at high pH, allowing for the analysis of basic compounds in their neutral state.[11]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | < 3 or > 8 | To minimize silanol interactions by either protonating the silanols or neutralizing the basic analyte.[2][11] |
| Buffer Concentration | 10-50 mM | To maintain a stable pH and improve peak shape.[6] |
| Triethylamine (TEA) Conc. | 0.1 - 0.5% (v/v) | To mask residual silanol groups and reduce peak tailing.[12][21] |
| Column Temperature | 30-50 °C | To improve efficiency and reduce viscosity, but avoid on-column degradation. |
| Injection Volume | < 20 µL | To prevent column overload and peak distortion.[17] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with TEA
-
Prepare the aqueous component of your mobile phase (e.g., buffered water).
-
Measure the required volume of triethylamine (TEA) for your desired final concentration (e.g., for a 0.1% concentration, add 1 mL of TEA to 999 mL of the aqueous phase).
-
Add the TEA to the aqueous phase and mix thoroughly.
-
Adjust the pH of the aqueous phase to the desired value using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the modified aqueous phase with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Degas the final mobile phase before use.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing and broadening.
Caption: Interaction leading to peak tailing of indole alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. moravek.com [moravek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. youtube.com [youtube.com]
- 18. quora.com [quora.com]
- 19. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. benchchem.com [benchchem.com]
Minimizing solvent consumption in the chromatographic purification of 10-Hydroxy-16-epiaffinine.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent consumption during the chromatographic purification of 10-Hydroxy-16-epiaffinine. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques suitable for the purification of this compound while aiming for minimal solvent usage?
A1: Several chromatographic techniques can be employed, each with distinct advantages for reducing solvent consumption.[1][2][3] The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): An excellent, cost-effective preliminary technique for optimizing solvent systems on a small scale before moving to column chromatography.[1]
-
Column Chromatography (CC): A fundamental preparative technique for isolating pure compounds from a mixture.[1] Solvent consumption can be minimized through careful optimization of the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Offers high resolution and efficiency.[4] Modern HPLC systems and methodologies are designed to reduce solvent usage.
-
Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation, often leading to reduced solvent volumes.[5]
-
Supercritical Fluid Chromatography (SFC): Utilizes supercritical fluids (like CO2) as the primary mobile phase, significantly cutting down on organic solvent use.[5]
Q2: How can I select the optimal solvent system to minimize consumption during the purification of this alkaloid?
A2: The key is to find a solvent system that provides the best separation (resolution) with the lowest possible volume. A systematic approach is recommended:
-
Start with TLC: Use TLC to screen a wide range of solvent systems with varying polarities.[6] This micro-scale experiment requires minimal solvent.
-
Employ Solvent Gradients: In column chromatography and HPLC, using a solvent gradient (gradually increasing the polarity of the mobile phase) can sharpen peaks and reduce elution times, thereby saving solvent compared to isocratic (constant solvent composition) methods.
-
Consider Solvent Properties: Choose solvents with lower viscosity, as they generally lead to narrower peaks and more efficient separations.[7] Also, consider using more "green" or less toxic solvents where possible.
-
Utilize Optimization Software: Modern chromatography software can assist in modeling and predicting the optimal solvent composition and gradient, saving experimental time and solvent.
Q3: Are there any alternative purification techniques that inherently use less solvent?
A3: Yes, several modern techniques are designed for sustainability:
-
Counter-Current Chromatography (CCC): This is a liquid-liquid separation technique that does not require a solid stationary phase, often leading to higher sample loading and reduced solvent consumption. An efficient strategy for alkaloid purification involves a combination of liquid-liquid extraction and pH-zone-refining counter-current chromatography.[8]
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and pre-concentration, which can simplify the subsequent chromatographic steps and reduce the overall solvent volume needed for purification.[5]
-
Crystallization: If the target compound is amenable to crystallization, this can be a highly effective and solvent-minimal final purification step.[2]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of this compound, with a focus on solvent-related issues.
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation / Peak Tailing in HPLC | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the solvent ratio or pH. For alkaloids, a slightly basic mobile phase can improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume.[4] | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Compound Not Eluting from the Column | The mobile phase is too weak (not polar enough). | Gradually increase the polarity of the mobile phase. |
| The compound may have decomposed on the stationary phase (e.g., silica (B1680970) gel). | Test the stability of your compound on silica using a 2D TLC analysis. Consider using a different stationary phase like alumina (B75360) or a bonded phase.[9] | |
| The compound is highly insoluble in the mobile phase. | Modify the mobile phase to improve solubility or consider a different chromatographic technique. | |
| Irreproducible Retention Times | Fluctuations in solvent composition. | Ensure accurate and consistent preparation of the mobile phase. Use high-purity HPLC-grade solvents.[7] |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Ensure the column is fully equilibrated with the mobile phase before each injection. | |
| High Backpressure in HPLC System | Blockage in the column or tubing. | Filter all samples and mobile phases. Use a guard column to protect the analytical column.[10] |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[11] | |
| High viscosity of the mobile phase. | Consider using a less viscous solvent or increasing the column temperature.[7] |
Experimental Protocols
Protocol 1: Optimization of Solvent System using Thin-Layer Chromatography (TLC)
-
Preparation of TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of the crude extract containing this compound in a suitable solvent (e.g., methanol (B129727) or chloroform). Spot the solution onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the spotted TLC plate in a developing chamber containing a small amount of the test solvent system. Test a range of solvent systems with varying polarities (e.g., mixtures of hexane, ethyl acetate, methanol, and a small amount of ammonia (B1221849) to improve the chromatography of the basic alkaloid).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and dry it. Visualize the separated spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Evaluation: The optimal solvent system is the one that provides a good separation of the target compound from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.
Protocol 2: Solvent-Minimized Flash Column Chromatography
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column. This "dry loading" technique often results in better separation and less solvent use compared to "wet loading".
-
Elution: Start the elution with a non-polar solvent system identified during TLC optimization. Gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of the target compound using TLC.
-
Solvent Reduction Strategy: Use a steep gradient to elute the target compound as quickly as possible once the major impurities have been washed off the column.
Data Presentation
Table 1: Comparison of Solvent Consumption for Different Chromatographic Techniques in Alkaloid Purification (Illustrative Data)
| Chromatographic Technique | Typical Sample Load (mg) | Estimated Solvent Consumption per g of purified product (L) | Key Advantages for Solvent Minimization |
| Flash Column Chromatography | 100 - 10,000 | 5 - 20 | Faster than traditional column chromatography, optimized gradients. |
| Preparative HPLC | 10 - 1,000 | 2 - 10 | High efficiency, solvent recycling capabilities in modern systems. |
| Supercritical Fluid Chromatography (SFC) | 10 - 5,000 | < 1 (organic solvent) | Primarily uses CO2 as the mobile phase.[5] |
| Counter-Current Chromatography (CCC) | 100 - 10,000 | 1 - 5 | No solid support, high loading capacity. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatographic purification.
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. Alkaloid Purification - Lifeasible [lifeasible.com]
- 3. rroij.com [rroij.com]
- 4. welch-us.com [welch-us.com]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. waters.com [waters.com]
Dealing with low solubility of 10-Hydroxy-16-epiaffinine in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxy-16-epiaffinine, focusing on its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural indole (B1671886) alkaloid with the molecular formula C₂₀H₂₄N₂O₃ and a molecular weight of 340.4 g/mol .[1] Like many alkaloids, it is a lipophilic molecule and exhibits poor solubility in aqueous buffers, which is a critical challenge for its use in in vitro and in vivo experimental systems.[2] Inadequate dissolution can lead to inaccurate and unreliable results in biological assays. This compound is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Q2: What are the general physicochemical properties of this compound?
While specific experimental data is limited, the following properties are known or predicted for this compound:
| Property | Value/Description | Source |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |
| Molecular Weight | 340.4 g/mol | [1] |
| Physical Form | Powder | [3] |
| Predicted pKa | 9.72 ± 0.40 | [3] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
The predicted pKa suggests that this compound is a weakly basic compound.
Q3: What are the potential biological activities and signaling pathways of this compound?
While the specific mechanism of action for this compound is not well-documented, as an indole alkaloid, it may interact with various cellular signaling pathways. Indole alkaloids are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1][4] A common target for indole alkaloids in cancer research is the Mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and apoptosis.[4][5]
Below is a representative diagram of a potential signaling pathway that could be modulated by an indole alkaloid like this compound.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Troubleshooting Guide: Low Solubility in Aqueous Buffers
Problem: I am unable to dissolve this compound in my aqueous experimental buffer (e.g., PBS, TRIS).
This is a common issue due to the compound's hydrophobic nature. Direct addition of the powdered form to aqueous solutions will likely result in poor dissolution and suspension of particles.
Below is a general workflow for solubilizing poorly soluble compounds for in vitro assays.
Caption: A general workflow for solubilizing hydrophobic compounds for biological assays.
Solution 1: Use of an Organic Co-Solvent
This is the most common and straightforward method.
Experimental Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For example, prepare a 10 mM stock solution.
-
Serial Dilution: Perform serial dilutions of the organic stock solution directly into your final aqueous buffer. It is crucial that the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Vortexing and Warming: After each dilution step, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) can also aid in dissolution.
-
Visual Inspection: Carefully inspect the solution for any signs of precipitation or cloudiness. If observed, the compound has exceeded its solubility limit at that concentration and solvent/buffer ratio.
Quantitative Data for Common Co-Solvents:
| Co-Solvent | Typical Final Concentration in Assay | Notes |
| DMSO | < 0.5% (v/v) | Can have biological effects at higher concentrations. |
| Ethanol | < 1% (v/v) | Can affect cell viability and enzyme activity. |
| Polyethylene Glycol (PEG) 400 | 1-10% (v/v) | Generally well-tolerated by cells. |
Solution 2: pH Adjustment
Given the predicted pKa of 9.72, this compound is a weak base. Its solubility in aqueous solutions can be increased by lowering the pH.
Experimental Protocol:
-
Prepare an Acidic Stock Solution: Attempt to dissolve the compound in a mildly acidic aqueous solution (e.g., a buffer with a pH of 4-5). This will protonate the basic nitrogen atoms, forming a more water-soluble salt.
-
Titration: Alternatively, create a suspension of the compound in water and slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves.
-
Final pH Adjustment: Adjust the pH of the final working solution to the desired experimental pH. Be aware that increasing the pH may cause the compound to precipitate out of solution if its solubility limit is exceeded.
Considerations for pH Adjustment:
| Factor | Description |
| Compound Stability | Ensure the compound is stable at the acidic pH used for dissolution. |
| Buffer Capacity | The experimental buffer must have sufficient capacity to maintain the desired pH after the addition of the acidic stock solution. |
| Biological Compatibility | The final pH must be compatible with the biological system being studied. |
Solution 3: Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Experimental Protocol:
-
Prepare a Surfactant Solution: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant.
-
Dissolution: Add the this compound powder directly to the surfactant-containing buffer and stir or sonicate until dissolved. Alternatively, add a concentrated stock solution in an organic solvent to the surfactant solution.
Commonly Used Surfactants:
| Surfactant | Typical Concentration | Notes |
| Tween® 20 / Tween® 80 | 0.01 - 0.1% (v/v) | Widely used, generally low toxicity to cells at these concentrations. |
| Pluronic® F-68 | 0.02 - 0.2% (w/v) | A non-ionic triblock copolymer with low cellular toxicity. |
Solution 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Experimental Protocol:
-
Prepare a Cyclodextrin (B1172386) Solution: Dissolve the cyclodextrin in your aqueous buffer.
-
Complexation: Add the this compound to the cyclodextrin solution. This can be done by adding the powder directly or by adding a concentrated stock in an organic solvent.
-
Incubation: Stir or shake the mixture at room temperature for several hours or overnight to allow for complex formation.
Types of Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity, making it a preferred choice. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a good safety profile. |
Summary of Troubleshooting Strategies:
| Method | Principle | Advantages | Disadvantages |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous solvent. | Simple, effective for creating high-concentration stock solutions. | Potential for solvent toxicity or artifacts in biological assays. |
| pH Adjustment | Increases the solubility of ionizable compounds by forming a salt. | Can be very effective for weakly basic or acidic compounds. | Risk of precipitation upon pH change, potential for compound instability. |
| Surfactants | Form micelles that encapsulate hydrophobic molecules. | Can significantly increase apparent solubility. | Surfactants can have their own biological effects and may interfere with some assays. |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules. | Generally low toxicity and high solubilization capacity. | Can be more expensive, may alter the effective concentration of the compound available to interact with its target. |
References
- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective [pubmed.ncbi.nlm.nih.gov]
- 2. Ethnomedicinal uses, biological activities, and toxicity of Voacanga africana Stapf Ex Scott-Elliot [ugspace.ug.edu.gh]
- 3. biopolymers.org.ua [biopolymers.org.ua]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing sample degradation during the isolation and analysis of 10-Hydroxy-16-epiaffinine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing sample degradation during the isolation and analysis of 10-Hydroxy-16-epiaffinine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during isolation and analysis?
A1: this compound, an indole (B1671886) alkaloid, is susceptible to degradation from several factors:
-
pH Extremes: Both strongly acidic and alkaline conditions can lead to hydrolysis or rearrangement of the molecule.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can cause oxidation of the indole nucleus and the hydroxyl group.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Enzymatic Activity: If isolating from a biological matrix, endogenous enzymes can degrade the target compound.
Q2: What is the recommended pH range for working with this compound solutions?
A2: To minimize degradation, it is recommended to work within a slightly acidic to neutral pH range (pH 4-7). Buffering your solutions can help maintain a stable pH throughout the experimental process.
Q3: How can I minimize oxidation during sample preparation and storage?
A3: To prevent oxidation, consider the following measures:
-
Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use.
-
Work Under an Inert Atmosphere: Whenever possible, perform extractions and sample preparations in a glove box or under a stream of inert gas.
-
Add Antioxidants: The addition of small amounts of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solvents can be beneficial.
-
Use Amber Glassware: Protect your samples from light by using amber-colored vials or by wrapping glassware in aluminum foil.
Q4: What are the best practices for long-term storage of this compound samples?
A4: For long-term storage, samples should be:
-
Stored as a dry, solid powder if possible.
-
Kept in a tightly sealed container under an inert atmosphere.
-
Stored at low temperatures, preferably at -20°C or -80°C.
-
Protected from light.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and analysis of this compound.
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent system. A mixture of a polar and a non-polar solvent, such as methanol (B129727)/dichloromethane (B109758), is often effective for alkaloids. Increase the extraction time or the number of extraction cycles. |
| Degradation During Extraction | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature. Perform the extraction at a controlled, slightly acidic pH. |
| Adsorption to Glassware | Silanize glassware to reduce active sites that can adsorb the analyte. |
| Emulsion Formation During Liquid-Liquid Extraction | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifuge the mixture to facilitate phase separation. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Possible Cause | Recommended Solution |
| Sample Degradation | This is a primary concern. Review your sample handling and storage procedures. Analyze a freshly prepared sample to see if the unknown peaks are still present. |
| Oxidation Products | Check if the unknown peaks have molecular weights corresponding to the addition of one or more oxygen atoms. If so, implement stricter measures to prevent oxidation. |
| Solvent Impurities | Run a blank gradient (injecting only the mobile phase) to check for solvent-related peaks. Use high-purity HPLC-grade solvents. |
| Contamination from Labware | Thoroughly clean all glassware and autosampler vials. Use dedicated glassware for this analysis if possible. |
Issue 3: Poor Peak Shape or Resolution in HPLC
| Possible Cause | Recommended Solution |
| Interaction with Column Silanols | Add a small amount of a competing base, like triethylamine (B128534), to the mobile phase to improve peak shape. Use a base-deactivated column. |
| Inappropriate Mobile Phase pH | Optimize the pH of the mobile phase. For basic compounds like alkaloids, a slightly acidic pH often provides better peak shape. |
| Column Overload | Dilute the sample and reinject. |
| Column Contamination | Wash the column with a strong solvent, or if necessary, replace the column. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound from Plant Material
-
Maceration: The dried and powdered plant material is macerated with methanol or a mixture of methanol and dichloromethane (1:1) for 24-48 hours at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure at a temperature not exceeding 40°C.
-
Acidification: The crude extract is dissolved in a 5% aqueous solution of hydrochloric acid or acetic acid.
-
Defatting: The acidic solution is washed with a non-polar solvent like hexane (B92381) or diethyl ether to remove non-basic, lipophilic compounds.
-
Basification: The aqueous layer is then basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide.
-
Extraction of Free Base: The alkaloids are extracted from the basified aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude alkaloid fraction.
Protocol 2: Stability Indicating HPLC Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm.
-
Column Temperature: 25-30°C.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| State | Temperature | Atmosphere | Light Condition | Duration |
| Solid | -20°C or -80°C | Inert (N₂ or Ar) | Dark | Long-term |
| In Solution | -20°C | Inert (N₂ or Ar) | Dark (Amber vials) | Short-term |
Table 2: Troubleshooting HPLC Peak Issues
| Problem | Potential Cause | Suggested Action |
| Peak Tailing | Silanol interactions | Use a base-deactivated column; add triethylamine to the mobile phase. |
| Peak Fronting | Column overload | Dilute the sample. |
| Split Peaks | Column contamination/void | Wash or replace the column. |
| Broad Peaks | High dead volume; slow kinetics | Check connections; optimize mobile phase and temperature. |
Visualizations
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
Validation & Comparative
Unraveling the Biological Profile of 10-Hydroxy-16-epiaffinine: A Comparative Analysis with Fellow Rauvolfia Alkaloids
A comprehensive review of existing scientific literature reveals a significant gap in the characterization of the biological activity of 10-Hydroxy-16-epiaffinine when compared to other well-studied alkaloids from the Rauvolfia genus. While extensive research has elucidated the pharmacological effects of compounds such as reserpine (B192253), ajmaline (B190527), and ajmalicine, specific quantitative data and detailed experimental protocols for this compound remain largely unavailable in the public domain.
This guide aims to provide a comparative framework based on the available data for prominent Rauvolfia alkaloids, highlighting the areas where further research on this compound is critically needed. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Comparative Biological Activity of Rauvolfia Alkaloids
The alkaloids derived from Rauvolfia species, most notably Rauvolfia serpentina, have been a cornerstone in traditional and modern medicine, primarily for their effects on the cardiovascular and central nervous systems.[1][2] Key alkaloids and their established biological activities are summarized below.
| Alkaloid | Primary Biological Activity | Other Reported Activities |
| Reserpine | Antihypertensive, Antipsychotic[3][4] | Sedative, potential anticancer[5] |
| Ajmaline | Antiarrhythmic (Class Ia)[2][3] | - |
| Ajmalicine | Antihypertensive (vasodilator) | Treatment of circulatory disorders |
| Serpentine | Antihypertensive | Antipsychotic |
| Yohimbine | Aphrodisiac, sympatholytic | - |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols for Key Biological Assays
To facilitate future comparative studies, this section outlines standardized methodologies for evaluating the key biological activities reported for Rauvolfia alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test alkaloid and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity: Agar (B569324) Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been inoculated with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Preparation: Molten sterile nutrient agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test alkaloid solution at various concentrations is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the potential cellular pathways affected by these alkaloids is crucial for understanding their mechanisms of action.
Caption: Workflow for Comparative Analysis of Rauvolfia Alkaloids.
Caption: Postulated Signaling Pathways for Rauvolfia Alkaloids.
Conclusion and Future Directions
The established therapeutic value of Rauvolfia alkaloids underscores the importance of fully characterizing the entire spectrum of compounds within this genus. While the biological activities of major alkaloids like reserpine and ajmaline are well-documented, the pharmacological profile of this compound remains a significant unknown. Future research should prioritize the isolation of sufficient quantities of this compound to enable comprehensive in vitro and in vivo studies. Direct, head-to-head comparative experiments with other Rauvolfia alkaloids, following standardized protocols such as those outlined in this guide, are essential to accurately determine its relative potency and potential therapeutic applications. Such studies will be invaluable for the scientific and drug development communities in unlocking the full potential of the Rauvolfia pharmacopeia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 4. Ajmaline | Sodium Channel | TargetMol [targetmol.com]
- 5. Anti-Microbial, Anti-Biofilm Activities and Cell Selectivity of the NRC-16 Peptide Derived from Witch Flounder, Glyptocephalus cynoglossus - PMC [pmc.ncbi.nlm.nih.gov]
10-Hydroxy-16-epiaffinine versus ajmaline: a comparative analysis of bioactivity.
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented bioactivity between the two indole (B1671886) alkaloids, 10-Hydroxy-16-epiaffinine and ajmaline (B190527). While ajmaline is a well-characterized compound with established clinical applications, this compound remains largely uninvestigated in terms of its pharmacological properties.
This guide provides a comparative analysis based on the currently accessible data. Due to the limited information on this compound, a direct and detailed comparison of bioactivity is not feasible. However, this document aims to present all available information on both compounds to highlight the existing knowledge gap and provide a thorough understanding of ajmaline's bioactivity for researchers, scientists, and drug development professionals.
Comparative Overview
The following table summarizes the fundamental properties and known biological activities of this compound and ajmaline.
| Feature | This compound | Ajmaline |
| Chemical Formula | C20H24N2O3 | C20H26N2O2 |
| CAS Number | 82513-70-0 | 4360-12-7 |
| Natural Source | Rauvolfia verticillata, Hunteria zeylanica | Rauvolfia serpentina and other Rauvolfia species |
| Bioactivity | Not well-characterized. One study reported no cytotoxicity against five human cancer cell lines. Extracts of its source plants exhibit various activities including analgesic, antipyretic, and anti-inflammatory effects, but these have not been attributed specifically to this compound.[1][2][3] | Well-established Class Ia antiarrhythmic agent. Used in the diagnosis of Brugada syndrome.[4] Blocks sodium, potassium, and calcium ion channels in cardiac myocytes.[5] |
| Mechanism of Action | Unknown | Primarily blocks voltage-gated sodium channels, prolonging the cardiac action potential and refractory period.[1][4] Also inhibits hERG potassium channels. |
In-Depth Analysis of Ajmaline Bioactivity
Ajmaline is a well-documented alkaloid, first isolated in 1931, and is classified as a Class Ia antiarrhythmic agent. Its primary use in modern medicine is for the diagnosis of Brugada syndrome, a genetic disorder that can cause life-threatening cardiac arrhythmias.[4][6]
Mechanism of Action
The antiarrhythmic effects of ajmaline are primarily attributed to its ability to modulate the electrical activity of heart cells by blocking ion channels.
-
Sodium Channel Blockade: Ajmaline is a potent blocker of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][7] By inhibiting the influx of sodium ions during phase 0 of the cardiac action potential, it slows the rate of depolarization, thereby reducing the conduction velocity of the electrical impulse.[4] This action lengthens the QRS duration on an electrocardiogram (ECG).
-
Potassium Channel Blockade: Ajmaline also interferes with the hERG (human Ether-a-go-go-Related Gene) potassium ion channels. This blockade slows the repolarization phase of the action potential by reducing the outward flow of potassium ions, leading to a prolongation of the QT interval.
-
Calcium Channel Effects: While less pronounced, ajmaline also has some effects on calcium channels, which contribute to its overall antiarrhythmic properties.[5]
The combined effect of blocking these ion channels is a prolongation of the action potential duration and the effective refractory period of cardiac tissue, which helps to suppress arrhythmias.[4]
Experimental Protocols: The Ajmaline Challenge Test
The ajmaline challenge test is a provocative diagnostic procedure used to unmask the characteristic ECG pattern of Brugada syndrome in individuals with a concealed or intermittent form of the condition.[3][6][8]
Protocol:
-
Patient Preparation: The patient is brought to a cardiac catheterization laboratory or a monitored setting with full resuscitation capabilities.[9] A baseline 12-lead ECG is recorded.[] Intravenous access is established.
-
Drug Administration: Ajmaline is administered intravenously at a dose of 1 mg/kg of body weight, typically infused over a period of 5 to 10 minutes.[][11]
-
ECG Monitoring: Continuous 12-lead ECG monitoring is performed throughout the infusion and for a period after.[9] ECGs are recorded at regular intervals (e.g., every minute).[12]
-
Endpoints: The infusion is stopped if one of the following occurs:
-
The diagnostic Type 1 Brugada ECG pattern appears (coved ST-segment elevation of ≥2 mm in ≥1 right precordial lead).[]
-
The QRS duration increases by 30% or more from baseline.
-
Ventricular arrhythmias occur.[11]
-
The maximum dose is reached.
-
-
Post-Procedure Monitoring: The patient remains under continuous monitoring until the ECG returns to its baseline state. The half-life of ajmaline is relatively short.[9]
Conclusion
The comparative analysis of this compound and ajmaline is currently hampered by a significant lack of pharmacological data for the former. While both are indole alkaloids derived from plants of the Apocynaceae family, their known biological activities are vastly different in scope. Ajmaline is a well-researched antiarrhythmic agent with a clear mechanism of action and established clinical utility. In contrast, this compound remains a compound of interest primarily from a phytochemical perspective, with its bioactivity yet to be explored in detail. Further research is required to elucidate the potential pharmacological properties of this compound and to determine if it holds any therapeutic promise comparable to its well-known relative, ajmaline.
References
- 1. Analgesic and Antipyretic Activities of n-Butanol Alkaloids Extracted from the Stem Bark Hunteria Zeylanica and its Major Constituent, Strictosidinic Acid, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Effects of alkaloids extracted from the stem bark of Hunteria zeylanica on acute inflammation in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indole Alkaloids from Hunteria zeylanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biobiopha.com [biobiopha.com]
- 11. UK Chemical Suppliers - Products: '0-9' [ukchemicalsuppliers.co.uk]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Structure-Activity Relationship (SAR) of Novel Indole Alkaloids: A Case Study on 10-Hydroxy-16-epiaffinine
For researchers, scientists, and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. Indole (B1671886) alkaloids, a diverse class of natural products, have long been a source of potent drugs, including the anticancer agents vinblastine (B1199706) and vincristine.[1][2] The systematic investigation of their structure-activity relationships (SAR) is crucial for optimizing their therapeutic potential and minimizing adverse effects. This guide addresses the challenges and methodologies for conducting SAR studies, with a focus on a hypothetical investigation of the lesser-known compound, 10-Hydroxy-16-epiaffinine, and its analogs.
General Principles of SAR in Indole Alkaloids
Indole alkaloids exhibit a vast structural diversity, which translates into a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] SAR studies on various indole alkaloids have revealed several key structural features that can influence their cytotoxic and other biological activities. For instance, in some bisindole alkaloids, the dimeric structure is essential for pronounced cytotoxic activity when compared to their monomeric counterparts.[4] Furthermore, the presence and position of specific functional groups, such as hydroxyl or methoxy (B1213986) groups on the indole ring, can significantly impact potency and selectivity. The overall three-dimensional shape and electronic properties of the molecule also play a critical role in its interaction with biological targets.
Hypothetical SAR Study Workflow for this compound Analogs
The following diagram illustrates a typical workflow for a structure-activity relationship study of a novel compound like this compound.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
A crucial component of any SAR study is the use of robust and reproducible experimental protocols. For assessing the cytotoxic activity of this compound and its analogs, the following in vitro assays are commonly employed.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.[5][6]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
-
2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[7]
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
-
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).[7]
-
Table 1: Hypothetical Data Presentation for SAR Analysis
To facilitate the comparison of the biological activities of different analogs, the quantitative data should be summarized in a clear and structured table.
| Analog ID | Modification on this compound | IC50 (µM) on Cancer Cell Line A | IC50 (µM) on Cancer Cell Line B | IC50 (µM) on Normal Cell Line C | Selectivity Index (SI)* |
| Parent | - | 15.2 | 20.5 | > 50 | > 3.3 |
| Analog 1 | R1 = CH3 | 10.8 | 15.1 | > 50 | > 4.6 |
| Analog 2 | R2 = Cl | 5.4 | 8.2 | 45.3 | 8.4 |
| Analog 3 | R3 = OCH3 | 25.1 | 30.7 | > 50 | > 2.0 |
*Selectivity Index (SI) is typically calculated as the ratio of the IC50 value for a normal cell line to the IC50 value for a cancer cell line.
Signaling Pathway Analysis
To understand the mechanism of action of the most potent analogs, further studies into their effects on cellular signaling pathways are necessary. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of a potent analog.
By systematically synthesizing analogs, evaluating their biological activity through standardized assays, and analyzing the resulting data, researchers can elucidate the structure-activity relationships of novel compounds like this compound. This iterative process is fundamental to the development of new and more effective therapeutic agents.
References
- 1. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 10-Hydroxy-16-epiaffinisine: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the anticancer effects of 10-Hydroxy-16-epiaffinisine, a member of the akuammicine (B1666747) class of indole (B1671886) alkaloids. Due to the limited direct studies on this specific compound, this guide leverages data from the closely related alkaloid, affinisine, and other relevant indole alkaloids to project its potential efficacy and mechanism of action against various cancer cell lines. The data is compared against standard chemotherapeutic agents to offer a clear benchmark for its potential as a novel anticancer agent.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxicity of affinisine, a proxy for 10-Hydroxy-16-epiaffinisine, was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drugs, Doxorubicin and Cisplatin (B142131). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the tables below.
Table 1: Comparative IC50 Values in Melanoma Cell Lines
| Compound | A375 (µM) | WM1366 (µM) | SK-MEL-28 (µM) |
| Affinisine | 57 - 65[1] | 32.86[1] | > 65[1] |
| Doxorubicin | 0.142[2] | Not Available | Not Available |
| Cisplatin | 6.7[3] | Not Available | 4.9[3] |
Table 2: Comparative IC50 Values in Other Cancer Cell Lines
| Compound | A549 (Lung) (µM) | MCF-7 (Breast) (µM) | HCT116 (Colon) (µM) |
| Hypothetical 10-Hydroxy-16-epiaffinisine | ~5-15 | ~1-10 | ~3-9 |
| Doxorubicin | > 20[4] | 2.5[4] | Not Available |
| Cisplatin | 16.48[5] | Not Available | Not Available |
Note: The IC50 values for 10-Hydroxy-16-epiaffinisine are hypothetical and projected based on the activity of related indole alkaloids. Further experimental validation is required.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 10-Hydroxy-16-epiaffinisine, Doxorubicin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the IC50 concentration of the test compound for a specified time.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for in vitro anticancer evaluation.
Proposed Signaling Pathway
Based on studies of related indole alkaloids, 10-Hydroxy-16-epiaffinisine is proposed to induce apoptosis and cell cycle arrest through the modulation of the MAPK signaling pathway.
Caption: Proposed mechanism of 10-Hydroxy-16-epiaffinisine.
References
- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Neuroprotective Potential of Sarpagine-Type Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents has led researchers to explore the vast chemical diversity of natural products. Among these, sarpagine-type alkaloids, a class of indole (B1671886) alkaloids predominantly found in plants of the Apocynaceae family, have emerged as a promising area of investigation. While research into their specific neuroprotective effects is still developing, preliminary evidence and the broader understanding of indole alkaloid bioactivity suggest their potential in combating neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective potential of sarpagine-type alkaloids, supported by available experimental data and detailed methodologies for key assays.
Comparative Analysis of Neuroprotective Activity
Direct comparative studies on a wide range of sarpagine-type alkaloids are limited. However, research on related indole alkaloids provides valuable insights. One notable example is Voacamine (B1217101) , a bisindole alkaloid that contains a sarpagine-type structural component. A study screening natural products for neuroprotective properties identified voacamine as a potent agent in cell-based assays mimicking Alzheimer's disease pathology.
| Alkaloid | Experimental Model | Neuroprotective Endpoint | Result (EC50) | Reference |
| Voacamine | Oxytosis/Glutamate-induced toxicity in HT22 hippocampal cells | Cell Viability | ≤ 3.4 µM | [1] |
This table will be expanded as more quantitative data on other sarpagine-type alkaloids become available.
While quantitative data for other specific sarpagine-type alkaloids in neuroprotective assays are not yet widely published, the known bioactivities of related compounds suggest potential mechanisms. For instance, some indole alkaloids from Rauwolfia serpentina and Alstonia scholaris, which are known sources of sarpagine-type alkaloids, have demonstrated neuroprotective effects in preclinical models, often attributed to their antioxidant and anti-inflammatory properties[2][3][4]. Akuammine, another indole alkaloid, has shown activity at opioid receptors, which are implicated in neuroprotection[5][6].
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro neuroprotective assays are provided below.
Cell Viability Assessment using the MTT Assay
This assay determines the ability of a compound to protect neuronal cells from a toxic insult by measuring mitochondrial metabolic activity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the sarpagine-type alkaloid for a specified period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate (B1630785) to the wells (excluding control wells) and incubate for 24 hours[7].
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control (untreated, non-toxin-exposed) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the antioxidant potential of the alkaloids by measuring their ability to reduce the levels of intracellular ROS induced by oxidative stress.
Principle: A cell-permeable, non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Culture and Treatment: Culture and pre-treat neuronal cells with the test alkaloids as described in the MTT assay protocol.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-inducing agent like H₂O₂.
-
Probe Loading: After the treatment period, wash the cells and incubate them with DCFH-DA solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm[8].
-
Data Analysis: Quantify the reduction in ROS levels in treated cells compared to cells exposed only to the neurotoxin.
Assessment of Apoptosis via Caspase-3 Activity Assay
This assay determines if the neuroprotective effect of the alkaloids involves the inhibition of the apoptotic pathway by measuring the activity of caspase-3, a key executioner caspase.
Principle: The assay utilizes a synthetic peptide substrate that is specifically cleaved by active caspase-3, releasing a chromophore or a fluorophore. The amount of released product is proportional to the caspase-3 activity.
Protocol:
-
Cell Lysis: Following treatment with the alkaloids and induction of apoptosis (e.g., with staurosporine (B1682477) or a neurotoxin), harvest and lyse the cells to release their contents.
-
Protein Quantification: Determine the total protein concentration in each cell lysate to normalize the caspase-3 activity.
-
Caspase-3 Assay: Incubate the cell lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection)[9][10][11][12][13].
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3 activity and compare the levels in treated cells to those in untreated and toxin-exposed cells.
Signaling Pathways in Neuroprotection
The neuroprotective effects of natural products, including indole alkaloids, are often mediated through the modulation of key intracellular signaling pathways. The following diagrams illustrate plausible pathways that may be targeted by sarpagine-type alkaloids.
Conclusion and Future Directions
Sarpagine-type alkaloids represent a structurally diverse and promising class of compounds for the development of novel neuroprotective therapies. While current research provides a foundational understanding of their potential, further investigation is crucial. Future studies should focus on:
-
Systematic Screening: A comprehensive screening of a wider range of sarpagine-type alkaloids in various neurotoxicity models is needed to identify the most potent candidates.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these alkaloids will be critical for rational drug design.
-
In Vivo Studies: Promising candidates from in vitro studies should be evaluated in animal models of neurodegenerative diseases to assess their efficacy and safety.
The continued exploration of sarpagine-type alkaloids holds significant promise for the discovery of new therapeutic leads to address the growing challenge of neurodegenerative diseases. This guide serves as a resource to stimulate and support these important research endeavors.
References
- 1. Screening and identification of neuroprotective compounds relevant to Alzheimer׳s disease from medicinal plants of S. Tomé e Príncipe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ameliorative potential of Alstonia scholaris (Linn.) R. Br. against chronic constriction injury-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.org [acs.org]
- 6. Akuammine - Wikipedia [en.wikipedia.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. caspase3 assay [assay-protocol.com]
- 10. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 11. biogot.com [biogot.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mpbio.com [mpbio.com]
A Comparative Guide to the Selectivity of BCR-ABL Tyrosine Kinase Inhibitors: Imatinib, Dasatinib, and Nilotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of three prominent tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). We will objectively assess the performance of Imatinib, the first-generation inhibitor, against the second-generation inhibitors, Dasatinib and Nilotinib, with a focus on their on-target and off-target activities supported by experimental data.
Executive Summary
Imatinib, Dasatinib, and Nilotinib are all effective inhibitors of the BCR-ABL tyrosine kinase. However, their selectivity profiles, which describe their affinity for other kinases, differ significantly. Imatinib is relatively selective for ABL, c-KIT, and PDGF receptors.[1] Nilotinib exhibits a similarly selective profile but with higher potency against BCR-ABL.[2][3] In contrast, Dasatinib is a multi-targeted inhibitor with potent activity against the SRC family of kinases in addition to the primary targets.[1][2] These differences in selectivity can influence their clinical efficacy and adverse effect profiles.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities (IC50) and binding affinities (Kd) of Imatinib, Dasatinib, and Nilotinib against a panel of selected kinases. Lower values indicate greater potency. This data provides a quantitative comparison of their selectivity.
Table 1: IC50 Values (nM) of Selected Kinase Inhibitors Against a Panel of Kinases
| Kinase Target | Imatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Primary Function |
| Primary Targets | ||||
| ABL1 | 25 - 600 | 0.6 - 3 | <20 - 30 | Cell growth, division, and adhesion |
| c-KIT | 100 - 800 | 11 - 79 | 92 - 300 | Hematopoiesis, melanogenesis |
| PDGFRα/β | 100 - 600 | 28 - 66 | 57 - 108 | Cell growth and division |
| Key Off-Targets | ||||
| SRC | >10,000 | 0.5 - 12 | >10,000 | Cell adhesion, growth, and migration |
| LCK | >10,000 | 1 - 22 | >10,000 | T-cell signaling |
| LYN | >10,000 | 3 - 22 | >10,000 | B-cell signaling |
| FYN | >10,000 | 5 | >10,000 | Neuronal development, T-cell signaling |
| YES | >10,000 | 1.8 | >10,000 | Cell growth and differentiation |
| DDR1 | >10,000 | 30 | 25 - 38 | Cell adhesion and migration |
| NQO2 | ~2,000 | >10,000 | ~1,000 | Oxidoreductase |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions.
Experimental Protocols
The determination of kinase inhibitor selectivity is commonly performed using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (e.g., 20 µM for a 10 µM final concentration).
-
Kinase Solution: Dilute the purified kinase enzyme in kinase buffer to a concentration that results in approximately 10-30% ATP consumption during the reaction time.
-
Substrate Solution: Prepare the specific peptide substrate for the kinase in the kinase buffer.
-
Test Compound Dilution Series: Prepare a serial dilution of the test compound (Imatinib, Dasatinib, or Nilotinib) in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).
2. Assay Procedure:
-
Add 5 µL of the test compound dilution or vehicle control (DMSO in kinase buffer) to the wells of a 384-well white plate.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Caption: Key downstream signaling pathways activated by the BCR-ABL oncoprotein.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 10-Hydroxy-16-epiaffinine
Introduction
The cross-validation of analytical methods is a critical process in drug development and research, ensuring that different analytical techniques produce comparable and reliable results. This is particularly important when methods are transferred between laboratories or when different techniques are employed within the same study. This guide provides a comparative overview of two common analytical methods for the quantification of alkaloids, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with a hypothetical application to the quantification of 10-Hydroxy-16-epiaffinine. The experimental data presented herein is representative of typical performance characteristics for these methods and serves as a template for researchers establishing and cross-validating their own analytical procedures.
Comparative Performance of Analytical Methods
The choice of an analytical method often involves a trade-off between various performance characteristics such as sensitivity, selectivity, cost, and throughput. The following table summarizes the hypothetical quantitative performance of an HPLC-UV and an LC-MS/MS method for the quantification of this compound.
| Performance Metric | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.999 | ≥0.998 |
| Limit of Detection (LOD) | 15 ng/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 95.8 - 103.2% | 98.5 - 101.7% |
| Precision (RSD%) | Intra-day: < 3.5%Inter-day: < 5.0% | Intra-day: < 2.8%Inter-day: < 4.2% |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and LC-MS/MS analysis of this compound are provided below. These protocols are based on established methods for similar alkaloid compounds and should be optimized for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method offers a robust and cost-effective approach for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Samples are accurately weighed, dissolved in a suitable solvent such as methanol, subjected to sonication to ensure complete dissolution, and filtered through a 0.45 µm syringe filter prior to injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound, especially in complex biological matrices.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient may start at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined and optimized.
-
-
Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and pre-concentration, particularly for biological samples, to minimize matrix effects.
Cross-Validation Workflow
Cross-validation is essential to demonstrate that different analytical methods yield comparable results, which is crucial for the interchangeability of methods. The diagram below illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
A Comparative Guide to the Synthetic Efficiency of Routes to Sarpagine-Type Alkaloids: The Case of 16-Epiaffinine Analogs
Disclaimer: As of December 2025, a comprehensive literature search did not yield any published total syntheses of 10-Hydroxy-16-epiaffinine. Therefore, this guide provides a comparative analysis of synthetic routes to the closely related and structurally significant sarpagine (B1680780) alkaloid, (-)-(E)-16-epiaffinisine, and its precursor, (+)-(E)-16-epi-normacusine B. These molecules share the core polycyclic architecture of the target compound and serve as excellent models for evaluating synthetic strategies in this class of natural products.
This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of synthetic strategies based on published experimental data.
Introduction to Synthetic Strategies
The sarpagine indole (B1671886) alkaloids, with their complex, caged structures, present formidable challenges to synthetic chemists. Efficiency, in terms of step count and overall yield, is a primary driver in the development of new synthetic routes. This guide compares two distinct and elegant approaches to the synthesis of 16-epiaffinisine analogs:
-
Route 1: The Cook Synthesis. Developed by the research group of James M. Cook, this is an enantiospecific approach that commences with a chiral pool starting material, D-(+)-tryptophan. A key feature of this synthesis is the use of an asymmetric Pictet-Spengler reaction to establish the core stereochemistry early in the sequence.[1][2]
-
Route 2: The Takayama Synthesis. Reported by Hiromitsu Takayama and colleagues, this strategy employs a modern gold(I)-catalyzed 6-exo-dig cyclization to construct a key piperidine (B6355638) ring intermediate. This approach builds the indole ring later in the synthesis via a Fischer indole synthesis, offering a different strategic paradigm.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative metrics for the two synthetic routes to the respective 16-epiaffinisine analogs.
| Metric | Route 1 (Cook Synthesis to (-)-(E)-16-epiaffinisine) | Route 2 (Takayama Synthesis to (+)-(E)-16-epi-normacusine B) |
| Starting Material | D-(+)-Tryptophan methyl ester | Commercially available chiral building blocks |
| Key Reactions | Asymmetric Pictet-Spengler, Dieckmann Cyclization, Wittig Olefination, Hydroboration/Oxidation | Gold(I)-Catalyzed 6-exo-dig Cyclization, Fischer Indole Synthesis |
| Overall Yield | Approx. 26% (over 8 steps from a key intermediate) | Not explicitly stated as a single overall yield |
| Number of Steps | 8 steps from a key tetracyclic ketone intermediate | Divergent synthesis with multiple steps to the common intermediate |
Experimental Protocols: Key Methodologies
Route 1: Cook Synthesis - Key Steps
a) Asymmetric Pictet-Spengler Reaction: This reaction is crucial for setting the stereochemistry of the core structure. D-(+)-tryptophan methyl ester is condensed with an appropriate aldehyde in the presence of a chiral auxiliary to yield the tetracyclic beta-carboline system with high enantiomeric excess.
b) Wittig Olefination: To introduce the exocyclic ethylidene side chain, a Wittig reaction is employed on a key tetracyclic ketone intermediate. Methyltriphenylphosphonium bromide in the presence of a strong base like potassium tert-butoxide is used to convert the ketone into the desired alkene.
c) Diastereoselective Hydroboration/Oxidation: This is a pivotal step to install the C16 hydroxyl group with the correct epi configuration. The diene intermediate is treated with a sterically hindered borane (B79455) reagent, such as diisoamylborane, which selectively reacts at the less hindered C16-C17 double bond. Subsequent oxidative workup with hydrogen peroxide and sodium hydroxide (B78521) furnishes the desired alcohol, (-)-(E)-16-epiaffinisine, as a single diastereomer.[3][4]
Route 2: Takayama Synthesis - Key Steps
a) Gold(I)-Catalyzed 6-exo-dig Cyclization: This modern synthetic method is the cornerstone of the Takayama route. A suitably functionalized alkynyl silyl (B83357) enol ether is subjected to a gold(I) catalyst, which triggers a cyclization event to form the core piperidine ring structure bearing an exocyclic (E)-ethylidene side chain. This reaction proceeds with high stereoselectivity.
b) Fischer Indole Synthesis: Unlike the Cook route, which starts with the indole nucleus intact, the Takayama synthesis constructs it at a later stage. A tricyclic ketone intermediate is reacted with a substituted phenylhydrazine (B124118) under acidic conditions. This classical reaction sequence involves the formation of a phenylhydrazone followed by a[2][2]-sigmatropic rearrangement to afford the indole ring system, ultimately leading to the sarpagine core.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic strategies.
Caption: The Cook synthesis of (-)-(E)-16-epiaffinisine.
Caption: The Takayama synthesis of (+)-(E)-16-epi-normacusine B.
Conclusion
Both the Cook and Takayama syntheses represent highly effective and stereocontrolled approaches to the sarpagine alkaloid core.
-
The Cook synthesis offers a classic biomimetic approach, starting from a readily available chiral amino acid and establishing the core indole structure early. Its linear nature allows for a clear progression, and the diastereoselective hydroboration is a particularly efficient step for setting the final stereocenter.[3]
-
The Takayama synthesis showcases the power of modern catalytic methods with its key gold-catalyzed cyclization. This route offers greater flexibility for analog synthesis by introducing the indole unit at a later stage, which could be advantageous for structure-activity relationship studies.
The choice of synthetic route would likely depend on the specific goals of the research program, including the need for enantiopurity, the desired scale of the synthesis, and the importance of accessing diverse analogs. Both strategies stand as significant contributions to the field of complex alkaloid total synthesis.
References
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of key akuammiline (B1256633) alkaloids, a class of monoterpene indole (B1671886) alkaloids of significant medicinal interest. While specific data for 10-Hydroxy-16-epiaffinine is not currently available in publicly accessible literature, this document summarizes the known pharmacokinetic parameters of structurally related and well-studied akuammiline alkaloids. The data presented here is derived from in vitro and in vivo studies, offering valuable insights for researchers engaged in the development of these compounds as potential therapeutic agents.
The akuammiline alkaloid family, derived from plants such as Picralima nitida (Akuamma), encompasses a range of compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and cytotoxic properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these alkaloids is crucial for their advancement as clinical candidates.
Quantitative Pharmacokinetic Data
The following tables summarize key in vitro and in vivo pharmacokinetic parameters for major akuammiline alkaloids, based on studies conducted in male Sprague-Dawley rats.[1]
Table 1: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | Half-life (t½, min) |
| Akuammine (B1666748) | 13.5 |
| Akuammiline | 30.3 |
Data from studies using reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-supplemented rat liver microsomes.[1]
Table 2: In Vivo Pharmacokinetic Parameters (Oral Administration)
| Compound | Bioavailability | Key Observations |
| Akuammine | Low | Significant systemic exposure observed. |
| Other Alkaloids | Not specified | Lower systemic exposure compared to akuammine. |
Data from oral dosing of a ground seed suspension of Picralima nitida.[1]
Table 3: Plasma Protein Binding
| Compound | Binding Affinity |
| Pseudo-akuammigine | Highest among tested alkaloids |
| Other Alkaloids | High |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies designed to evaluate the pharmacokinetic properties of chemical compounds.
In Vitro Permeability Assay
The permeability of the akuamma alkaloids was assessed using human colorectal adenocarcinoma (Caco-2) cell monolayers. This in vitro model is widely used to predict intestinal drug absorption in humans. The assay involves seeding Caco-2 cells on a semi-permeable membrane and allowing them to differentiate into a monolayer that mimics the intestinal epithelial barrier. The test compounds are then added to the apical side, and their appearance on the basolateral side is measured over time to determine the permeability coefficient.
In Vitro Metabolic Stability Assay
The metabolic stability of the alkaloids was determined using rat liver microsomes supplemented with the cofactor NADPH. This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver. The disappearance of the parent compound is monitored over time, and the half-life (t½) is calculated to estimate the rate of metabolism.
In Vivo Pharmacokinetic Studies in Rats
Pharmacokinetic studies were conducted in male Sprague-Dawley rats. A suspension of ground Picralima nitida seeds was administered orally. For intravenous administration, a solution of the compounds was used. Blood samples were collected at various time points post-administration, and the plasma concentrations of the alkaloids were quantified using a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1] This allows for the determination of key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a typical workflow for the pharmacokinetic evaluation of natural products like akuammiline alkaloids.
Caption: Workflow for pharmacokinetic evaluation of natural compounds.
Biosynthesis and Chemical Diversity
Akuammiline alkaloids are monoterpenoid indole alkaloids biosynthesized from the precursor geissoschizine through an oxidative cyclization process.[3][4] This process, catalyzed by enzymes like sarpagan bridge enzymes and rhazimal synthases, leads to a wide variety of structurally complex alkaloids.[3] The stereochemistry at various positions, particularly C16, is determined by downstream enzymatic modifications, resulting in significant species-specific diversity.[3] This structural diversity contributes to the broad range of pharmacological activities observed within this class of compounds.
Conclusion
The available pharmacokinetic data for major akuammiline alkaloids reveal high permeability and variable metabolic stability. While akuammine shows significant systemic exposure after oral administration, its bioavailability is low, suggesting that factors such as first-pass metabolism may play a significant role. The high plasma protein binding of compounds like pseudo-akuammigine will also influence their distribution and availability to target tissues.
For researchers working with this compound and other minor akuammiline alkaloids, the data on these major congeners provide a valuable starting point for predicting their pharmacokinetic behavior. Further studies are warranted to characterize the specific ADME properties of individual compounds to support their development as potential therapeutic agents.
References
- 1. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Progress in the Chemistry and Pharmacology of Akuammiline...: Ingenta Connect [ingentaconnect.com]
- 3. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access to the Akuammiline Family of Alkaloids: Total Synthesis of (+)-Scholarisine A - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the pharmacological properties of sarpagine and ajmaline alkaloids.
Sarpagine (B1680780) and ajmaline (B190527) are structurally related indole (B1671886) alkaloids, primarily sourced from plants of the Apocynaceae family, such as the genus Rauwolfia. While both share a common biosynthetic origin, their pharmacological profiles exhibit distinct characteristics, positioning them for different therapeutic applications. Ajmaline is a well-established Class Ia antiarrhythmic agent, whereas sarpagine and its derivatives have demonstrated a broader spectrum of activities, including antihypertensive, anticancer, and anti-inflammatory effects. This guide provides a comparative overview of their pharmacological properties, supported by available experimental data and methodologies.
General Characteristics
| Feature | Sarpagine Alkaloids | Ajmaline Alkaloids |
| Primary Source | Rauwolfia species, Alstonia species | Rauwolfia serpentina and other Rauwolfia species[1] |
| Core Structure | Indole alkaloid with a sarpagan skeleton | Indole alkaloid with an ajmalan (B1240692) skeleton, structurally related to sarpagine |
| Primary Pharmacological Activity | Antihypertensive, Anticancer, Anti-inflammatory | Antiarrhythmic (Class Ia)[1][2] |
Comparative Pharmacological Data
Antiarrhythmic and Ion Channel Activity
Ajmaline's primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the upstroke of the cardiac action potential and prolongs its duration.[1] It also affects other ion channels, contributing to its overall antiarrhythmic effect. While sarpagine's direct antiarrhythmic properties are less characterized, its structural similarity to ajmaline suggests potential interactions with ion channels.
| Parameter | Sarpagine Alkaloids | Ajmaline Alkaloids |
| Primary Antiarrhythmic Effect | Not well-established | Treatment of ventricular and supraventricular tachyarrhythmias |
| Effective Plasma Concentration (Antiarrhythmic) | Not available | 0.1 - 2.0 µg/mL for ventricular arrhythmias[3] |
| Sodium Channel (INa) Blockade (IC50) | Not available | 27.8 µM (holding potential -75 mV) in rat ventricular myocytes[4] |
| HERG Potassium Channel (IKr) Blockade (IC50) | Not available | 1.0 µM in HEK cells[5] |
| L-type Calcium Channel (ICa-L) Blockade (IC50) | Not available | 70.8 µM in rat ventricular myocytes[4] |
| Transient Outward Potassium Current (Ito) Blockade (IC50) | Not available | 25.9 µM in rat ventricular myocytes[4] |
| ATP-sensitive Potassium Channel (IK(ATP)) Blockade (IC50) | Not available | 13.3 µM in rat ventricular myocytes[4] |
Antihypertensive Activity
Sarpagine and its derivatives have been investigated for their potential to lower blood pressure. The proposed mechanisms involve vasodilation and potential effects on the central nervous system.
| Parameter | Sarpagine Alkaloids | Ajmaline Alkaloids |
| Primary Antihypertensive Effect | Vasodilation, potential central inhibition | Mild decrease in blood pressure, secondary to its primary antiarrhythmic actions |
| Effective Dose (in vivo) | Gardneramine (a related alkaloid): 4 mg/kg (i.v.) in rabbits resulted in up to a 36.6% decrease in blood pressure.[1] | Doses ≤ 2 mg/kg in dogs showed no significant hemodynamic changes.[6] |
| Mechanism of Action | Peripheral vasodilation, direct myocardial inhibition, and central inhibition are suggested for related alkaloids like gardneramine.[1] | Not a primary therapeutic effect. |
Anticancer Activity
Several sarpagine-related bisindole alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms are thought to involve the induction of apoptosis.
| Parameter | Sarpagine Alkaloids | Ajmaline Alkaloids |
| Primary Anticancer Effect | Cytotoxicity against various cancer cell lines | Not a primary therapeutic application |
| IC50 Values | Macroline-sarpagine bisindole alkaloids: 0.02-9.0 µM against a panel of human cancer cell lines (KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, and A549).[4] | Not available |
| Mechanism of Action | Induction of apoptosis is a proposed mechanism for related bisindole alkaloids. | Not applicable |
Anti-inflammatory Activity
Extracts containing sarpagan-type alkaloids have shown anti-inflammatory properties, with a proposed mechanism involving the inhibition of cyclooxygenase (COX) enzymes.
| Parameter | Sarpagine Alkaloids | Ajmaline Alkaloids |
| Primary Anti-inflammatory Effect | Inhibition of inflammatory mediators | Not a primary therapeutic application |
| IC50 Values | Methanolic leaf extract of Rauvolfia densiflora (containing sarpagan alkaloids): 155.38 µg/mL for COX inhibition.[7][8] | Not available |
| Mechanism of Action | Inhibition of COX enzymes is suggested. | Not applicable |
Signaling Pathways and Mechanisms of Action
Ajmaline's Antiarrhythmic Mechanism
Ajmaline primarily acts on the fast sodium channels (INa) in cardiomyocytes. By blocking these channels, it reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction velocity. It also blocks potassium channels (e.g., HERG), which contributes to the prolongation of the action potential duration and the effective refractory period. This dual action helps to suppress re-entrant arrhythmias.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and antiarrhythmic efficacy of intravenous ajmaline in ventricular arrhythmia of acute onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. updatepublishing.com [updatepublishing.com]
Safety Operating Guide
Prudent Disposal of 10-Hydroxy-16-epiaffinine: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 10-Hydroxy-16-epiaffinine, emphasizing safe handling practices and regulatory compliance. As a compound with an undefined hazard profile, this compound must be treated as hazardous waste.
All personnel handling this compound should be thoroughly familiar with institutional and regulatory guidelines for hazardous waste disposal. The following procedures are based on established safety protocols for handling chemical substances of unknown toxicity.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for the correct labeling and handling of the waste material.
| Property | Value | Reference |
| CAS Number | 82513-70-0 | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |
| Molecular Weight | 340.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C under an inert atmosphere. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, personnel must be equipped with appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect pure this compound powder and contaminated solids (e.g., weighing paper, pipette tips) in a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical.
-
-
Liquid Waste:
-
Empty Containers:
4. Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[3]
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name of the generating laboratory and principal investigator.
-
5. Waste Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Utilize secondary containment to prevent the spread of material in case of a leak.[5]
6. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 10-Hydroxy-16-epiaffinine
Essential Safety and Handling Guide for 10-Hydroxy-16-epiaffinine
Disclaimer: This document provides essential safety and logistical information for handling this compound. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent, biologically active indole (B1671886) alkaloids and should be supplemented by a compound-specific risk assessment before any handling occurs. This compound is isolated from Rauvolfia verticillata, a plant known to produce alkaloids with significant physiological effects. Therefore, a conservative approach to handling is imperative.
Personal Protective Equipment (PPE) and Engineering Controls
The selection of appropriate Personal Protective Equipment (PPE) and engineering controls is critical to minimize exposure to this compound. The principle of the hierarchy of controls should be applied, prioritizing engineering and administrative controls over PPE.
Data Presentation: Recommended PPE and Engineering Controls
| Control Type | Item | Specifications and Recommendations |
| Engineering Controls | Chemical Fume Hood | Mandatory for all handling of solid compound and solutions. Ensures adequate ventilation and containment of aerosols or dust. |
| Ventilated Enclosure/Glove Box | Recommended for high-risk operations such as weighing, preparing concentrated stock solutions, or when aerosol generation is likely. Provides a higher level of containment. | |
| Personal Protective Equipment (PPE) | ||
| Respiratory Protection | N95 or FFP2 Respirator | Minimum requirement for handling small quantities in a fume hood. |
| Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3) for operations with a higher risk of aerosol generation. A proper fit test is required. | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for high-risk or prolonged operations. Offers a higher assigned protection factor. | |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated disposable lab coat or coveralls (e.g., Tyvek) should be worn over personal clothing to protect against splashes and dust. |
| Eye Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over goggles for added protection, especially when handling liquids. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key phases of handling.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Handling:
-
Area Designation: Designate a specific area within a laboratory, preferably a chemical fume hood, for handling this compound.
-
Decontamination: Ensure that a decontamination solution (e.g., 1% sodium hypochlorite (B82951) followed by 70% ethanol) is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
Spill Kit: Have a chemical spill kit appropriate for potent powders readily accessible.
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
-
-
Compound Handling (in a Chemical Fume Hood):
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, perform weighing in the fume hood with careful technique to avoid generating dust. Use anti-static weigh boats.
-
Solution Preparation: Prepare solutions by adding solvent to the vial containing the compound to avoid dust generation. Cap and vortex to dissolve.
-
General Handling: Keep containers of the compound and its solutions sealed when not in use. Work on disposable bench liners to contain any potential spills.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Experimental Protocol: Waste Disposal
-
Solid Waste:
-
Includes contaminated gloves, disposable lab coats, bench liners, weigh boats, and any other solid materials that have come into contact with the compound.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and solvent rinses from cleaning glassware.
-
Procedure: Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Includes needles, syringes, and contaminated glassware.
-
Procedure: Collect all sharps in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
-
Final Disposal:
-
All waste containers must be disposed of through the institution's official hazardous waste management program. Incineration is often the preferred method for the disposal of potent organic compounds.
-
Mandatory Visualizations
Diagram: Safe Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
